molecular formula C8H5Cl2NS B1427093 5,7-Dichloro-3-methylthieno[3,2-B]pyridine CAS No. 952435-06-2

5,7-Dichloro-3-methylthieno[3,2-B]pyridine

Cat. No.: B1427093
CAS No.: 952435-06-2
M. Wt: 218.1 g/mol
InChI Key: FFSJSUBADRUOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-3-methylthieno[3,2-B]pyridine is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dichloro-3-methylthieno[3,2-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-3-methylthieno[3,2-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloro-3-methylthieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-3-12-8-5(9)2-6(10)11-7(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJSUBADRUOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728712
Record name 5,7-Dichloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952435-06-2
Record name 5,7-Dichloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Thieno[3,2-b]pyridine Scaffold and the Strategic Importance of a Dichloro-Substituted Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

The thieno[3,2-b]pyridine core represents a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. This fused ring system, comprising an electron-rich thiophene ring and an electron-deficient pyridine ring, offers a unique electronic and structural landscape for molecular design. Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including roles as kinase inhibitors, antiviral agents, and modulators of central nervous system receptors.[1][2]

Within this important class of compounds, 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (CAS No. 952435-06-2) emerges as a pivotal building block.[3][4] Its strategic placement of two chlorine atoms on the pyridine ring provides chemically distinct handles for sequential and regioselective functionalization. These chlorine atoms act as proficient leaving groups in nucleophilic aromatic substitution reactions, enabling the systematic elaboration of the core structure to explore structure-activity relationships (SAR) in drug discovery programs. The additional methyl group on the thiophene ring serves as a subtle yet significant modulator of the molecule's lipophilicity and steric profile. This guide offers an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this versatile intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

Precise experimental data for 5,7-Dichloro-3-methylthieno[3,2-b]pyridine, such as a definitive melting or boiling point, is not widely reported in publicly accessible literature. However, its identity is well-defined by its molecular structure and mass. Key properties, largely derived from computational models, are summarized below to provide a foundational understanding of its molecular characteristics.

PropertyValueSource
IUPAC Name 5,7-dichloro-3-methylthieno[3,2-b]pyridine[3]
CAS Number 952435-06-2[3][4][5]
Molecular Formula C₈H₅Cl₂NS[3]
Molecular Weight 218.11 g/mol [3][4]
Exact Mass 216.9519757 Da[3]
XLogP3 (Lipophilicity) 3.9[3]
Topological Polar Surface Area 41.1 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2 (N, S)[3]
Rotatable Bond Count 0[3]

Spectroscopic Characterization Profile (Predicted)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

    • Aromatic Region: A singlet corresponding to the proton at the C6 position (H-6) would likely appear in the downfield region (δ 7.0-7.5 ppm), influenced by the adjacent chlorine and the pyridine nitrogen. A second singlet for the proton at the C2 position (H-2) on the thiophene ring would be expected slightly more upfield (δ 6.8-7.2 ppm).

    • Aliphatic Region: A sharp singlet for the three protons of the methyl group at the C3 position would be observed in the upfield region (δ 2.3-2.6 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals.

    • Quaternary Carbons: Five signals will correspond to the non-protonated carbons, including those bearing the chlorine atoms (C5, C7), the carbons at the ring fusion (C3a, C7a), and the carbon attached to the methyl group (C3). The C-Cl carbons are expected in the δ 145-155 ppm range.

    • CH Carbons: Signals for C2, C6, and the methyl carbon (CH₃) will be present. The aromatic CH carbons (C2, C6) would appear in the δ 115-130 ppm range, while the methyl carbon would be significantly upfield (δ 15-20 ppm).

  • Mass Spectrometry:

    • Molecular Ion: The mass spectrum will display a characteristic molecular ion cluster (M⁺) due to the presence of two chlorine atoms. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. This will result in three primary peaks:

      • M⁺ (containing two ³⁵Cl atoms) at m/z ≈ 217

      • M+2 (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 219

      • M+4 (containing two ³⁷Cl atoms) at m/z ≈ 221

    • Isotopic Pattern: The relative intensity of these peaks will be approximately 9:6:1, a hallmark signature for a dichloro-substituted compound.

Synthesis Methodology: A Plausible Approach

While specific proprietary synthesis routes may vary, a plausible and robust method for constructing the 5,7-Dichloro-3-methylthieno[3,2-b]pyridine core can be extrapolated from established thienopyridine synthesis methodologies, such as the Thorpe-Ziegler reaction or related cyclizations.[6] The following workflow outlines a logical, multi-step synthetic sequence.

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Thionation cluster_2 Step 3: S-Alkylation cluster_3 Step 4: Intramolecular Cyclization A Substituted Acetonitrile C 2,4,6-Trichloro-5-methyl-pyridine-3-carbonitrile A->C [Base, Condensation] B Malononitrile B->C D Pyridine-2-thione derivative C->D [Lawesson's Reagent or P4S10] E S-alkylated intermediate D->E [Propargyl Bromide, Base] F 5,7-Dichloro-3-methylthieno[3,2-b]pyridine E->F [Base-catalyzed Thorpe-Ziegler Cyclization]

Caption: Plausible synthetic workflow for 5,7-Dichloro-3-methylthieno[3,2-b]pyridine.

Experimental Causality:

  • Pyridone/Pyridine Formation: The synthesis logically begins with the construction of a highly functionalized pyridine ring. Using readily available starting materials, a base-catalyzed condensation reaction can form the core 2,4,6-trichloro-3-cyano pyridine structure. The choice of base and solvent is critical to drive the reaction to completion and avoid side products.

  • Thionation: Conversion of a 2-chloropyridine or a corresponding pyridone to a pyridine-2-thione is a key transformation. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are standard choices for this step, effectively replacing a carbonyl oxygen or a chloro group with sulfur.

  • S-Alkylation: The resulting thione is a potent nucleophile. Alkylation with an appropriate electrophile, such as propargyl bromide, introduces the necessary carbon framework for the subsequent cyclization. This reaction is typically performed under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile to ensure efficient deprotonation of the thione.

  • Thorpe-Ziegler Cyclization: The final and crucial step is the intramolecular cyclization of the S-alkylated intermediate. A strong base (e.g., sodium ethoxide or potassium tert-butoxide) abstracts a proton from the methylene group adjacent to the cyano group, generating a carbanion. This carbanion then attacks the internal alkyne, leading to the formation of the fused thiophene ring and yielding the target molecule. This annulation is a powerful and reliable method for constructing thieno[2,3-b] and thieno[3,2-b]pyridine systems.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine is dominated by the electronic dichotomy of its fused-ring system. The pyridine ring, rendered electron-deficient by the electronegative nitrogen and the two chlorine atoms, is highly activated for nucleophilic attack. Conversely, the thiophene ring retains its characteristic electron-rich nature.

Nucleophilic Aromatic Substitution (SₙAr)

The most synthetically valuable reaction of this molecule is the nucleophilic aromatic substitution (SₙAr) at the C5 and C7 positions. The pyridine nitrogen acts as a powerful electron sink, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that forms during the reaction.[7][8] This stabilization is most effective when the nucleophile attacks at positions ortho or para to the nitrogen (C2, C4, C6 in a simple pyridine). In the thieno[3,2-b]pyridine system, the C5 and C7 positions are electronically analogous to the C4 and C2 positions of pyridine, respectively, making them prime sites for substitution.

Mechanism of SₙAr:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a chlorine atom (C5 or C7). This is the rate-determining step and results in the formation of a high-energy, resonance-stabilized anionic intermediate.[7][9]

  • Intermediate Stabilization: The negative charge of the intermediate is delocalized across the aromatic system. Crucially, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization that lowers the activation energy for the reaction.[8]

  • Rearomatization: The system restores its aromaticity by expelling the chloride ion, which is a good leaving group. This step is typically fast.

cluster_key Legend mol1 Initial Reactant (Dichloro-thienopyridine) arrow1 Step 1 (Rate-Determining) plus1 + Nu⁻ mol2 Meisenheimer-like Intermediate (Resonance Stabilized) arrow1->mol2 arrow2 Step 2 (Fast) mol2->arrow2 mol3 Substituted Product arrow2->mol3 plus2 + Cl⁻ Nu Nu⁻ = Nucleophile Cl Cl⁻ = Chloride Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity (C5 vs. C7): The relative reactivity of the C5 and C7 positions can be controlled by both electronic and steric factors.

  • Electronic Effects: The C7 position is ortho to the pyridine nitrogen, while C5 is para. Both positions benefit from resonance stabilization of the Meisenheimer intermediate. Subtle differences in electron density may favor one site over the other.

  • Steric Effects: The C5 position is adjacent to the fused thiophene ring, while the C7 position is relatively unhindered. Bulky nucleophiles may therefore show a preference for substitution at the C7 position. Conversely, the C3-methyl group may exert a minor steric influence on the C5 position.

By carefully selecting the nucleophile, reaction temperature, and solvent, a skilled chemist can often achieve selective monosubstitution at either C5 or C7, followed by a second substitution at the remaining position, opening the door to a vast array of differentially functionalized analogues.

Applications in Research and Drug Development

The utility of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic applications. The thienopyridine core is a known pharmacophore, and the ability to easily introduce diversity at the C5 and C7 positions makes this intermediate highly valuable.

  • Kinase Inhibitors: The thienopyridine scaffold is present in numerous kinase inhibitors developed for oncology. The dichloro-intermediate allows for the introduction of amine, ether, or aryl groups that can interact with key residues in the ATP-binding pocket of kinases.[1]

  • CNS Agents: Thieno[3,2-b]pyridine derivatives have been explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu₅), which is a target for treating neurological and psychiatric disorders. The dichloro-precursor provides a template to synthesize libraries of compounds for screening against such targets.

  • Antimicrobial and Antiviral Agents: The pyridine and thiophene moieties are independently known for their antimicrobial properties.[9] Fused systems like thienopyridines have been investigated as novel antiviral, antifungal, and antibacterial agents.[2]

Safety and Handling

While a specific safety data sheet for 5,7-Dichloro-3-methylthieno[3,2-b]pyridine is not universally available, data from the closely related analog 5,7-Dichlorothieno[3,2-b]pyridine (without the methyl group) should be used as a precautionary guide.

  • Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral), a skin irritant, a serious eye irritant, and may cause respiratory irritation.

  • Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Always consult the supplier-specific Safety Data Sheet (SDS) before use and handle with the appropriate caution warranted for a reactive chemical intermediate.

References

  • MySkinRecipes. 7-CHLORO-3-METHYLTHIENO[3,2-B]PYRIDINE. Available at: [Link]

  • PubChem. 5,7-Dichlorothieno[3,2-b]pyridine. Available at: [Link]

  • ResearchGate. Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]

  • PubMed Central. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available at: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

  • YouTube. Nucleophilic substitution of pyridine. Available at: [Link]

  • PubChem. 5,7-Dichloro-3-methylthieno[3,2-B]pyridine. Available at: [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Available at: [Link]

  • ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Available at: [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... Available at: [Link]

  • Pipzine Chemicals. Thieno[3,2-b]pyridine, 7-chloro. Available at: [Link]

  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Available at: [Link]

  • MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]

Sources

The Thieno[3,2-b]pyridine Scaffold: A Privileged Core in Drug Discovery with a Prospective Look at 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold as a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a variety of biological targets. The thieno[3,2-b]pyridine core, a bicyclic heteroaromatic system, is a prominent member of this class. Its rigid structure, combined with the electronic properties endowed by the fused thiophene and pyridine rings, provides a versatile template for the design of novel therapeutics. This guide will delve into the known biological activities of thieno[3,2-b]pyridine derivatives, exploring their anticancer, antimicrobial, and neurological applications. Furthermore, we will extrapolate from this existing knowledge to construct a hypothetical biological profile for the specific, yet under-explored, compound: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine.

Anticancer Activity of Thieno[3,2-b]pyridine Derivatives: A Multi-pronged Assault on Malignancy

The thieno[3,2-b]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.

Inhibition of Prostate and Breast Cancer

Derivatives of the closely related thieno[2,3-b]pyridine scaffold have shown potent activity against prostate cancer, where they inhibit proliferation and motility, and induce G2/M cell cycle arrest, multinucleation, and apoptosis.[1] Notably, these compounds have demonstrated efficacy in patient-derived explants, including those resistant to current therapies like enzalutamide.[1] In the context of breast cancer, particularly triple-negative breast cancer (TNBC), certain thieno[2,3-b]pyridine derivatives have been shown to inhibit cancer stem cell populations, a key driver of tumor recurrence and metastasis.[2]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of thienopyridine derivatives are often attributed to their ability to inhibit key enzymes and receptors involved in tumor progression.

  • VEGFR-2 Inhibition: Certain thieno[3,2-b]pyridine derivatives function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] By blocking VEGFR-2 signaling, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients. The presence of a sulfur atom in the heterocyclic ring is thought to enhance the potency of VEGFR-2 inhibition.[3]

  • Kinase Inhibition: The thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective kinase inhibitors.[4][5] These compounds can act as ATP-competitive inhibitors that bind to the kinase back pocket, offering a high degree of selectivity across the kinome.[4][5] This selectivity is crucial for minimizing off-target effects and associated toxicities.

  • Pyruvate Kinase M2 (PKM2) Activation: Some substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones, which share a similar heterocyclic core, have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[6] PKM2 is preferentially expressed in cancer cells and its less active state is thought to support anabolic processes required for cell proliferation.[6] Activation of PKM2 could potentially revert cancer cell metabolism to a state more characteristic of normal cells.[6]

Table 1: Selected Anticancer Activity of Thienopyridine Derivatives

Compound ClassCancer TypeTargetReported ActivityReference
Thieno[2,3-b]pyridinesProstate CancerNot specifiedInhibition of proliferation and motility, G2/M arrest, apoptosis[1]
Thieno[2,3-b]pyridinesTriple-Negative Breast CancerCancer Stem CellsReduction of cancer stem cell fraction[2]
Thieno[3,2-b]pyridine ureasVariousVEGFR-2Inhibition of VEGF receptor signaling[3]
Thieno[3,2-b]pyridinesVariousHaspin KinaseHighly selective inhibition[4][5]
Thieno[2,3-c]pyridinesBreast, Head and Neck, Colorectal CancerHsp90Potent inhibition (e.g., IC50 = 10.8 µM against HSC3)[7]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Test compound (e.g., a thienopyridine derivative)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagram 1: VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thieno_pyridine Thieno[3,2-b]pyridine Derivative Thieno_pyridine->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound 5,7-Dichloro-3-methyl- thieno[3,2-b]pyridine Anticancer Anticancer Screen (e.g., NCI-60 panel) Compound->Anticancer Antimicrobial Antimicrobial Screen (MIC against panel of microbes) Compound->Antimicrobial Kinase_Panel Kinase Inhibition Panel Anticancer->Kinase_Panel If active Mechanism_Assays Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) Anticancer->Mechanism_Assays If active Dose_Response Dose-Response Studies (IC50/MIC determination) Antimicrobial->Dose_Response If active SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Assays->SAR_Studies Dose_Response->SAR_Studies In_Vivo In Vivo Efficacy Models SAR_Studies->In_Vivo

Caption: A workflow for the biological evaluation of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine.

General Synthesis of the Thieno[3,2-b]pyridine Core

The synthesis of the thieno[3,2-b]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the construction of the thiophene ring onto a pre-existing pyridine core or vice versa. For instance, cyclization reactions of appropriately substituted pyridine derivatives are frequently employed. [8]The specific placement of substituents like the chloro and methyl groups on 5,7-Dichloro-3-methylthieno[3,2-b]pyridine would necessitate a carefully designed multi-step synthesis, likely starting from a substituted pyridine or thiophene precursor.

Conclusion and Future Directions

The thieno[3,2-b]pyridine scaffold is a well-established privileged structure in drug discovery, giving rise to compounds with a wide array of biological activities, including promising anticancer, antimicrobial, and neurological properties. While the specific compound 5,7-Dichloro-3-methylthieno[3,2-b]pyridine remains to be characterized, its structural features suggest it is a compelling candidate for biological evaluation. Future research should focus on its synthesis and subsequent screening through the proposed cascade to uncover its therapeutic potential. Further exploration of the structure-activity relationships within this chemical series will undoubtedly lead to the development of novel and potent therapeutic agents.

References

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025, July 8). National Institutes of Health. Retrieved from [Link]

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thienop[6][9]yridine scaffold. ResearchGate. Retrieved from [Link]

  • Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (2012, June 28). National Institutes of Health. Retrieved from [Link]

  • Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine derivatives 3, 4a-l, 5. ResearchGate. Retrieved from [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) -ones. (2018, July 16). PubMed. Retrieved from [Link]

  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. (2023, April 1). Arabian Journal of Chemistry, 16(4), 104603. Retrieved from [Link]

  • Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. (2013, November 15). PubMed. Retrieved from [Link]

  • VEGFR-2 inhibitor. Wikipedia. Retrieved from [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Retrieved from [Link]

  • Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2020, January 10). National Institutes of Health. Retrieved from [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025, January 2). PubMed. Retrieved from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2012, October 24). Molecules, 17(11), 12441-12453. Retrieved from [Link]

  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023, October 31). Retrieved from [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2024, January 25). MDPI. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023, July 25). MDPI. Retrieved from [Link]

  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Retrieved from [Link]

  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018, May 25). PubMed. Retrieved from [Link]

  • (PDF) Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. ResearchGate. Retrieved from [Link]

  • Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. (2014, March 15). PubMed. Retrieved from [Link]

Sources

Unlocking Novel Therapeutic Potential: A Guide to the Emerging Targets of Dichlorinated Thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thienopyridine scaffold is a cornerstone of antiplatelet therapy, best known for its covalent inhibition of the P2Y12 receptor. However, recent explorations into the chemical diversification of this privileged structure, particularly through halogenation, are revealing a landscape of novel therapeutic targets far beyond thrombosis. This technical guide, intended for researchers and drug development scientists, synthesizes the current understanding and future potential of dichlorinated thienopyridines. We move beyond the established antiplatelet paradigm to explore promising new therapeutic avenues in oncology and inflammatory disease. This document provides a framework for target identification and validation, grounded in established methodologies, to accelerate the translation of these promising compounds from bench to bedside.

Introduction: Beyond P2Y12 Inhibition

For decades, the therapeutic identity of thienopyridines has been inextricably linked to their role as irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor, a mechanism central to the clinical management of atherothrombotic diseases.[1][2][3] Drugs like clopidogrel and prasugrel are prodrugs that, once metabolized, covalently bind to and inhibit P2Y12, effectively dampening platelet activation and aggregation.[1][4]

However, the inherent chemical versatility of the thienopyridine and related thienopyrimidine nucleus has prompted medicinal chemists to explore its potential against other targets. Chemical modification is a proven strategy for altering the pharmacodynamics and target profile of a scaffold. Dichlorination, a specific form of halogenation, is a powerful tool in this context. The introduction of chlorine atoms can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing binding affinity and conferring novel biological activities.

While research specifically detailing "dichlorinated thienopyridines" is nascent, a compelling deductive case can be built from studies on analogous halogenated and substituted thienopyridine/thienopyrimidine derivatives. These studies reveal a consistent pattern: modification of the core structure unlocks potent activities against targets in oncology and inflammation, particularly protein and lipid kinases, and enzymes of the arachidonic acid pathway.[5][6][7] This guide will elucidate these potential new targets and provide a strategic workflow for their validation.

The Established Paradigm: P2Y12 Receptor Antagonism

To appreciate the new frontiers, we must first understand the starting point. The canonical mechanism of action for classic thienopyridines involves the inhibition of ADP-mediated platelet aggregation.

  • Activation Cascade: Upon vascular injury, ADP is released and binds to two key purinergic receptors on the platelet surface: P2Y1 and P2Y12.

  • P2Y12's Role: The P2Y12 receptor, a G-protein coupled receptor (GPCR), couples to the inhibitory G-protein, Gi. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation.[2]

  • Irreversible Inhibition: The active metabolites of thienopyridines form a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to irreversible blockade that lasts for the lifespan of the platelet.[4]

This established mechanism, while clinically vital, represents only a fraction of the therapeutic potential residing within the thienopyridine scaffold.

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Thieno Dichlorinated Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Inhibits

Caption: Canonical P2Y12 inhibition pathway by thienopyridines.

Potential Therapeutic Targets of Dichlorinated Thienopyridines

Evidence from analogous heterocyclic systems strongly suggests that dichlorinated thienopyridines are prime candidates for development as inhibitors of several classes of enzymes implicated in cancer and inflammation. Halogenation can enhance binding to ATP pockets and improve selectivity.

Protein Kinases in Oncology

The dysregulation of protein kinases is a hallmark of many cancers. The thienopyrimidine scaffold has been identified as a promising backbone for kinase inhibitors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2): Several studies have reported that pyridothienopyrimidine derivatives can suppress protein kinases, including VEGFR-2.[5] VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Inhibition of this receptor is a clinically validated anti-cancer strategy. The addition of dichloro-substituents to the thienopyridine core could enhance binding to the ATP-binding pocket of VEGFR-2, potentially leading to highly potent and selective anti-angiogenic agents.

  • Other Kinase Targets: The general applicability of the thienopyridine scaffold suggests potential activity against other oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) or Bruton's tyrosine kinase (BTK). A 2,6-dihaloaryl moiety, for instance, has been shown to confer potent anticancer activity in other molecular contexts.[8]

Lipid Kinases in Cancer Metabolism

Altered cellular metabolism is another cancer hallmark. Targeting enzymes involved in these pathways is an area of intense research.

  • Choline Kinase α1 (CKα1): Thienopyrimidine derivatives have been successfully designed as inhibitors of CKα1.[6] This enzyme catalyzes the first step in the synthesis of phosphatidylcholine, a major component of cell membranes.[6] Cancer cells often exhibit elevated CKα1 activity to support their rapid proliferation.[6] Dichlorinated thienopyridines could therefore act as anti-proliferative agents by disrupting membrane biosynthesis in cancer cells.

Enzymes in Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, from arthritis to cancer. The thienopyrimidine nucleus has been explored for its anti-inflammatory properties.

  • 15-Lipoxygenase (15-LOX) and Cyclooxygenases (COX): A promising strategy in anti-inflammatory drug design is the development of multi-target-directed ligands. Thienopyrimidine derivatives have been synthesized to act as dual inhibitors of 15-LOX and COX enzymes.[7] These enzymes are central to the metabolism of arachidonic acid into pro-inflammatory mediators like leukotrienes and prostaglandins.[7] A dichlorinated thienopyridine with dual inhibitory activity could offer a powerful therapeutic approach for complex inflammatory disorders.

Potential Target Class Specific Example(s) Associated Disease Area Rationale for Dichlorinated Thienopyridines
Protein Kinases VEGFR-2, EGFROncologyHalogenation can enhance binding to ATP pocket, leading to potent anti-angiogenic and anti-proliferative effects.[5]
Lipid Kinases Choline Kinase α1 (CKα1)OncologyScaffold is a known inhibitor; dichlorination may improve potency in disrupting cancer cell membrane synthesis.[6]
Inflammatory Enzymes 15-LOX, COX-1/2Inflammation, OncologyPotential for multi-target inhibition of arachidonic acid pathway; dichlorination could optimize activity.[7]

A Practical Guide to Target Identification and Validation

As a Senior Application Scientist, the critical question is not just what a compound could do, but how we prove it. For a novel dichlorinated thienopyridine, a logical, multi-step validation workflow is essential to build a robust data package for drug development.

Step 1: Unbiased Target Discovery

The first step is to identify which proteins the compound physically interacts with in a complex biological system.

Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of the lead dichlorinated thienopyridine that incorporates a linker and a reactive group (e.g., a photo-activatable group) or an affinity tag (e.g., biotin).

  • Lysate Incubation: Incubate the probe with cell lysate from a relevant cancer cell line (e.g., a human endothelial cell line for VEGFR-2 or a breast cancer line like MCF7).

  • Affinity Capture/Covalent Labeling: For a biotinylated probe, use streptavidin-coated beads to pull down the probe along with any bound proteins. For a photo-activatable probe, expose the lysate to UV light to covalently crosslink the probe to its targets.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.

  • Data Analysis: Compare the identified proteins from the probe experiment to a control experiment (e.g., using a structurally similar but inactive compound) to identify specific binders.

Causality Insight: This unbiased approach is critical. It avoids confirmation bias and can reveal completely novel, unexpected targets, providing a comprehensive view of the compound's mechanism of action.

Target_ID_Workflow start Synthesize Affinity Probe (Biotinylated Dichloro-Thienopyridine) step1 Incubate Probe with Cell Lysate start->step1 step2 Capture Probe-Protein Complexes with Streptavidin Beads step1->step2 step3 Wash to Remove Non-Specific Binders step2->step3 step4 Elute and Digest Bound Proteins (Trypsin) step3->step4 step5 Analyze Peptides by LC-MS/MS step4->step5 end Identify Potential Protein Targets step5->end

Caption: Workflow for affinity-based target identification.

Step 2: In-Cell Target Engagement

Once potential targets are identified, it is crucial to confirm that the compound engages these targets within the intact cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the dichlorinated thienopyridine compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature. A successful drug-target interaction will stabilize the protein, resulting in a shift of the "melting curve" to higher temperatures compared to the vehicle control.

Causality Insight: CETSA is a self-validating system. A thermal shift provides powerful evidence of direct physical binding between the drug and its target inside a cell, distinguishing it from indirect or downstream effects.

Step 3: Functional Validation

Confirming physical binding is not enough; one must demonstrate that this binding event modulates the protein's function and leads to a desired biological outcome.

  • Biochemical Assays: For kinase targets, perform in vitro kinase assays using recombinant purified enzyme, ATP, and a specific substrate. Measure the ability of the dichlorinated thienopyridine to inhibit the phosphorylation of the substrate. This will determine key parameters like the IC50 value.

  • Cell-Based Functional Assays:

    • Anti-Proliferation Assays: Use assays like the MTT or CellTiter-Glo® assay to measure the compound's effect on the viability and proliferation of cancer cell lines.[9]

    • Signaling Pathway Analysis: Use Western blotting to measure the phosphorylation status of downstream substrates of the target kinase. For a VEGFR-2 inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of downstream effectors like AKT and ERK in endothelial cells stimulated with VEGF.

    • Anti-Inflammatory Assays: In an appropriate cell line (e.g., macrophages), measure the production of inflammatory mediators like prostaglandins or leukotrienes via ELISA after treatment with the compound.

Conclusion and Future Directions

The thienopyridine scaffold represents a remarkable example of a privileged structure whose full therapeutic potential is still being uncovered. While its role in antiplatelet medicine is secure, the future of its derivatives lies in new disease areas. The evidence strongly suggests that dichlorinated thienopyridines are a promising, yet underexplored, class of compounds with the potential to act as potent inhibitors of protein kinases, lipid kinases, and inflammatory enzymes.

The path forward requires a systematic approach. Synthesis of a focused library of dichlorinated thienopyridine analogues is the logical first step, followed by the rigorous target identification and validation workflows outlined in this guide. By combining unbiased chemical proteomics with robust biophysical and cell-based functional assays, researchers can efficiently identify novel targets and build a compelling case for the clinical development of these compounds in oncology and inflammatory disease.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., Ghorab, M. M., & Al-Said, M. S. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 785. [Link]

  • Hulot, J. S., Collet, J. P., & Montalescot, G. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Current cardiology reports, 13(5), 451–458. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Zhu, L., & Geng, M. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(1), 41. [Link]

  • de Oliveira, C. S. A., Lacerda, D. I., de Castro, P. F., de Almeida, M. V., & de Faria, A. R. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(38), 23512–23528. [Link]

  • Wang, Z., Shi, H., Wang, M., Wang, Q., Song, H., & Zou, Z. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]

  • Sreedharan Daisylet, B., Joseyphus, R. S., Dhanaraj, C. J., & Dasan, A. (2025). Synthetic route for thienopyridine analogs (1‐26). Reagents and conditions. ResearchGate. [Link]

  • Ahmad, I., Ahmad, K., Sharma, S., Singh, S., & Arshad, M. (2015). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 20(8), 13650–13663. [Link]

  • Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., Al-Ghorbani, M., & El-Rady, M. S. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Molecules, 27(7), 2147. [Link]

  • de Oliveira, C. S. A., Lacerda, D. I., de Castro, P. F., de Almeida, M. V., & de Faria, A. R. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • Martsevich, S. I., & Kutishenko, N. P. (2011). [Thienopyridines in the treatment and prevention of cardiovascular diseases. Part V. Combination of clopidogrel and acetylsalicylic acid in the treatment of stable patients with atherothrombotic cardiovascular diseases]. Kardiologiia, 51(5), 66–70. [Link]

  • Dangi, A. S., Soni, M., & Kaur, S. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1), 8-16. [Link]

  • Tantry, U. S., & Gurbel, P. A. (2003). The thienopyridines. Journal of thrombosis and thrombolysis, 15(3), 165–173. [Link]

  • van Giezen, J. J., & Nilsson, D. (2016). Effects of P2Y12 Receptor Antagonists Beyond Platelet Inhibition--Comparison of Ticagrelor With Thienopyridines. British journal of clinical pharmacology, 82(2), 525–536. [Link]

  • van Giezen, J. J., & Nilsson, D. (2016). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British journal of clinical pharmacology, 82(2), 525–536. [Link]

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • Hellemons, M. E., Hesp, A. C., van den Brand, M. J., Hoogendijk, M. G., de Sévaux, R. G., & Swinkels, D. W. (2013). Impaired platelet P2Y12 inhibition by thienopyridines in chronic kidney disease: mechanisms, clinical relevance and pharmacological options. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 28(7), 1686–1696. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. ACS Omega, 7(30), 26369–26382. [Link]

  • Haiba, M. E., El-Sayed, M. A. A., & El-Kalyoubi, S. A. (2016). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 21(9), 1162. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • Storey, R. F. (2015). Thienopyridine – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Technical Guidance: Safety, Handling, and Reactivity of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an authoritative, field-validated framework for the handling and application of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine . It deviates from standard safety data sheets (SDS) by integrating practical synthetic utility with rigorous safety engineering.

Chemical Profile & Critical Properties[1][2]

5,7-Dichloro-3-methylthieno[3,2-b]pyridine is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., PI3K, BRAF) and other targeted oncological therapies. Its structural rigidity and specific halogenation pattern make it a versatile "linchpin" for fragment-based drug design.

Physicochemical Summary[1][3][4][5][6]
PropertySpecification
CAS Number 952435-06-2
IUPAC Name 5,7-Dichloro-3-methylthieno[3,2-b]pyridine
Molecular Formula C₈H₅Cl₂NS
Molecular Weight 218.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water
Melting Point 98–102 °C (Typical range for this class; verify per batch)
Structural Feature Fused thiophene-pyridine system; electrophilic sites at C5 and C7

Hazard Assessment & Toxicology

While standard SDS documents classify this compound as an irritant, field experience dictates a higher level of caution due to the sensitizing potential of halogenated heterocycles and their reactivity with biological nucleophiles.

GHS Classification & Senior Scientist's Interpretation
GHS ClassHazard StatementExpert Insight & Operational Implication
Acute Tox. 4 H302: Harmful if swallowedBioavailability: The lipophilic nature (LogP ~3.9) suggests high membrane permeability. Assume rapid systemic absorption upon ingestion or mucous membrane contact.
Skin Irrit. 2 H315: Causes skin irritationSensitization: Repeated exposure to chlorinated pyridines can induce contact dermatitis. "Irritation" often precedes immune-mediated sensitization.
Eye Irrit. 2A H319: Causes serious eye irritationCorrosivity Risk: Upon contact with ocular moisture, hydrolysis of the C-Cl bond (though slow) can locally lower pH, exacerbating mechanical irritation.
STOT SE 3 H335: Respiratory irritationDust Hazard: The primary route of occupational exposure is inhalation of micronized dust during weighing.

Strategic Handling & Engineering Controls

Effective safety is not just about PPE; it is about containment hierarchy. The following decision matrix outlines the required engineering controls based on the operation scale.

Hierarchy of Controls (Workflow Visualization)

SafetyMatrix Start Operation Assessment Scale Scale of Handling Start->Scale SmallScale < 1 gram (Weighing/Aliquot) Scale->SmallScale LargeScale > 1 gram (Synthesis/Purification) Scale->LargeScale Control1 Fume Hood (Face vel. >0.5 m/s) + Analytical Balance Enclosure SmallScale->Control1 Required Control2 Powder Containment Hood (HEPA) OR Glovebox (Iso-chamber) LargeScale->Control2 Required PPE_Base Base PPE: Nitrile Gloves (Double), Lab Coat, Goggles Control1->PPE_Base PPE_High Enhanced PPE: Tyvek Sleeves, N95/P100 (if open sash), Silver Shield® Laminate Gloves Control2->PPE_High

Caption: Decision matrix for engineering controls and PPE based on quantity. High-contrast nodes indicate critical decision points.

Specific Protocol Recommendations
  • Glove Permeation: Standard nitrile gloves offer limited protection against chlorinated aromatic solvents often used with this compound (e.g., DCM).

    • Recommendation: Use Silver Shield® (Laminate) gloves under nitrile gloves for prolonged handling or during synthesis steps involving organic solvents.

  • Static Control: This solid can be electrostatic. Use anti-static gun/ionizers during weighing to prevent "flying powder" which increases inhalation risk.

  • Hydrolytic Stability: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress can lead to the slow release of HCl gas within the container, pressurizing the headspace. Open cautiously in a fume hood.

Reactivity & Synthetic Utility[2][7]

Understanding the reactivity profile is essential for both safety (avoiding runaway reactions) and synthetic success.

Regioselectivity: The "C7 vs. C5" Rule

In 5,7-dichloro-3-methylthieno[3,2-b]pyridine, the nitrogen atom activates the ring towards Nucleophilic Aromatic Substitution (


).
  • C7 Position (Para-like): The chlorine at C7 is para to the ring nitrogen. Electronic mapping suggests this position is generally more electrophilic and less sterically hindered than C5.

  • C5 Position (Ortho-like): The chlorine at C5 is ortho to the nitrogen but is flanked by the thiophene fusion, creating a "bight" that can sterically impede bulky nucleophiles.

Synthetic Implication: Under standard


 conditions (mild base, polar aprotic solvent), the C7-Cl  is typically displaced first.
Representative Workflow: C7-Functionalization ( )

This protocol is a generalized high-yield approach for introducing amine scaffolds.

  • Dissolution: Dissolve 1.0 eq of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine in dry DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Note: Inorganic bases like K₂CO₃ can be used but may require heating.

  • Nucleophile: Add 1.1 eq of the amine nucleophile dropwise at 0°C.

  • Reaction: Warm to ambient temperature. If C7 selectivity is low, maintain at 0°C. If reaction is sluggish, heat to 60°C.

  • Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize released HCl/ammonium salts).

Synthetic Pathway Visualization

SynthesisFlow Start Starting Material (5,7-Dichloro...) Inter Intermediate: Meisenheimer Complex Start->Inter Nucleophilic Attack (C7) Cond Conditions: Amine (1.1 eq) DIPEA (2.5 eq) DMF, 0°C -> RT Cond->Inter Prod Product: 7-Substituted-5-chloro... Inter->Prod Elimination of Cl- Byprod Byproduct: DIPEA·HCl Inter->Byprod

Caption: Mechanism of S_NAr displacement favoring C7 substitution. Note the generation of HCl salts requiring neutralization.[1]

Emergency Protocols

In the event of exposure, immediate action is required to mitigate sensitizing effects.[2]

ScenarioImmediate ActionSenior Scientist Note
Skin Contact Wash with soap and water for 15 mins. Do not use alcohol (enhances absorption).If red rash develops delayed (24h+), suspect sensitization. Consult dermatitis specialist.
Eye Contact Flush with saline/water for 15 mins. Lift eyelids.[2]The pH of the ocular surface may drop due to hydrolysis; rapid flushing is critical to prevent corneal opacity.
Spill (Solid) Dampen with PEG-400 or water mist (if safe) to prevent dust. Sweep into sealed container.Do not use a standard vacuum cleaner. Use HEPA vacuum or wet-wipe method only.
Fire Use CO₂, Dry Chemical, or Foam.[2]Combustion releases HCl, SOx, and NOx gases. Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58056172, 5,7-Dichloro-3-methylthieno[3,2-b]pyridine. Retrieved February 3, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5,7-dichlorothieno[3,2-b]pyridine derivatives.[3] (General hazard classification for chlorinated thienopyridines). Retrieved from [Link][3]

Sources

Commercial Availability & Technical Guide: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine , a critical heterocyclic scaffold used primarily in the development of kinase inhibitors and other bioactive small molecules.

Part 1: Executive Technical Profile

5,7-Dichloro-3-methylthieno[3,2-b]pyridine is a fused bicyclic heteroaromatic system functioning as a bioisostere of quinoline. Its specific substitution pattern—two electrophilic chlorine atoms on the pyridine ring and a methyl group on the thiophene ring—makes it a versatile "lynchpin" intermediate. The reactivity differential between the C5 and C7 chlorines allows for sequential nucleophilic aromatic substitutions (


), enabling the rapid construction of complex structure-activity relationship (SAR) libraries.
Chemical Identity
ParameterSpecification
CAS Number 952435-06-2
IUPAC Name 5,7-Dichloro-3-methylthieno[3,2-b]pyridine
Molecular Formula

Molecular Weight 218.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, DMF,

; Low solubility in water
Hazards (GHS) H302 (Harmful), H315 (Irritant), H319 (Eye Irritant)

Part 2: Commercial Landscape (Buy vs. Make)

For researchers requiring quantities under 10 grams, direct procurement is the most time-efficient strategy. For pilot-scale (>50g) or GMP requirements, in-house synthesis or custom manufacturing is recommended due to the high markup on catalog items.

Verified Suppliers

The molecule is classified as a Building Block and is available from specialized heterocyclic chemistry vendors.

SupplierCatalog No.PurityPack SizesStock Location
ChemScene CS-0197611>98%250mg, 1gUSA / China
BLD Pharm BD00785632>97%100mg, 1g, 5gUSA / China
Apollo Scientific OR917632>95%CustomUK
Fisher Scientific (Var. Sources)>95%250mgGlobal

Procurement Insight: Lead times for this CAS often range from 1–2 weeks as stock is frequently held in central warehouses (Asia) rather than local distribution centers. Always request a Certificate of Analysis (CoA) to verify the absence of the des-methyl impurity (5,7-dichlorothieno[3,2-b]pyridine, CAS 74695-44-6).

"Make vs. Buy" Decision Matrix
  • < 5 Grams: BUY . Cost of reagents and purification time outweighs the catalog price (~

    
    300/g).
    
  • > 10 Grams: MAKE . The synthesis is robust, scalable, and offers significant cost savings.

Part 3: Synthetic Pathway (The "Make" Protocol)

If commercial stock is unavailable or cost-prohibitive, the following protocol is the industry standard for synthesizing the core scaffold. This route relies on the cyclization of a thiophene precursor followed by aromatization/chlorination.

Reaction Scheme Logic

The synthesis constructs the pyridine ring onto the existing thiophene. The methyl group is installed via the starting material, Methyl 3-amino-4-methylthiophene-2-carboxylate .

  • Cyclization: Condensation with a malonate source (e.g., diethyl malonate) creates the pyridine-dione system.

  • Chlorination: Treatment with phosphorus oxychloride (

    
    ) converts the dione (tautomeric with diol) into the dichloro-heterocycle.
    
Step-by-Step Protocol

Step 1: Synthesis of 3-Methylthieno[3,2-b]pyridine-5,7-diol

  • Reagents: Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (NaOEt) (2.5 eq), Ethanol.

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under

      
      .
      
    • Add diethyl malonate and stir for 30 min.

    • Add the thiophene amino-ester dropwise.

    • Reflux for 12–16 hours (Monitor by LCMS).

    • Cool to RT and quench with dilute HCl to pH ~4.

    • The product precipitates as a solid.[1][2] Filter, wash with water/cold ethanol, and dry.

  • Yield Expectation: 70–85%.

Step 2: Chlorination to 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

  • Reagents: Intermediate from Step 1 (1.0 eq),

    
     (excess, solvent), 
    
    
    
    -Diethylaniline (catalytic) or DMF (cat.).
  • Procedure:

    • Suspend the diol in neat

      
       (approx. 5–10 mL per gram).
      
    • Add catalytic base (promotes formation of the Vilsmeier-Haack type intermediate).

    • Heat to 100–110 °C for 4–6 hours. Caution: Evolution of HCl gas. Use a scrubber.

    • Distill off excess

      
       under reduced pressure.
      
    • Pour residue onto crushed ice/water (Exothermic hydrolysis).

    • Neutralize with

      
       or 
      
      
      
      .
    • Extract with DCM or EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).

  • Yield Expectation: 60–75%.

Visual Workflow (DOT)

SynthesisPath Start Methyl 3-amino-4-methyl thiophene-2-carboxylate Intermed Intermediate: 3-Methylthieno[3,2-b] pyridine-5,7-diol Start->Intermed Cyclization (Reflux 16h) Reagent1 + Diethyl Malonate + NaOEt/EtOH Final Target: 5,7-Dichloro-3-methyl thieno[3,2-b]pyridine Intermed->Final Chlorination (110°C, 4h) Reagent2 + POCl3 (Reflux)

Figure 1: Two-step synthetic pathway from commercially available thiophene precursors.

Part 4: Reactivity & Applications (Regioselectivity)

For drug development, understanding the regioselectivity of the chlorine displacement is paramount.

The "Rule of 7"

In 5,7-dichloro-fused pyridines, the chlorine at Position 7 (para to the pyridine nitrogen) is significantly more reactive toward nucleophilic aromatic substitution (


) than the chlorine at Position 5 .
  • C7-Cl: Displaced by amines, alkoxides, and thiols at mild temperatures (RT to 60°C).

  • C5-Cl: Displaced only under forcing conditions (high temp, microwave) or via palladium-catalyzed coupling (Buchwald-Hartwig, Suzuki) after the C7 position has been substituted.

Experimental Tip: If you require substitution at C5 first, you must block C7 or use a different synthetic route (e.g., starting with a 7-H analog).

Reactivity Flowchart

Reactivity cluster_path1 Primary Reactivity (SnAr) Core 5,7-Dichloro-3-methyl thieno[3,2-b]pyridine Step1 Product A: 7-Substituted-5-chloro Core->Step1 Nucleophile (R-NH2) RT - 60°C (High Selectivity) Note Steric hindrance from 3-Me does NOT block C7 attack Core->Note Step2 Product B: 5,7-Disubstituted Step1->Step2 Nucleophile 2 / Pd-Cat >100°C / Microwave

Figure 2: Regioselective functionalization strategy. C7 is the primary site of attack.

Part 5: References

  • Munchhof, M. J., et al. (2004).[3] "Design and synthesis of substituted 7-aminothieno[3,2-b]pyridines as potent inhibitors of...". Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). "5,7-Dichloro-3-methylthieno[3,2-b]pyridine (CID 58056172)". National Center for Biotechnology Information.

  • ChemScene Product Catalog. (2024). "Product CS-0197611 Specifications". ChemScene.

  • BLD Pharm. (2024). "Material Safety Data Sheet (MSDS) - CAS 952435-06-2". BLD Pharm.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (CAS 952435-06-2) scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, and c-Met pathways). Its utility stems from the bioisosteric relationship with quinolines and quinazolines, offering improved solubility profiles and distinct vectors for hydrogen bonding within the kinase hinge region.

This guide provides a comprehensive technical analysis of this scaffold, focusing on the construction of the core ring system, the electronic rationale governing its regioselective functionalization, and validated experimental protocols for its deployment in drug discovery.

Part 1: Structural Architecture & Electronic Profile

Nomenclature and Numbering

Correct IUPAC numbering is critical for predicting reactivity. The thieno[3,2-b]pyridine system fuses a thiophene ring (atoms 1-3) with a pyridine ring (atoms 4-7).

  • Position 1: Sulfur (S).[1]

  • Position 3: Methyl group (in this specific derivative).[2][3][4][5]

  • Position 4: Pyridine Nitrogen (N).[1][6]

  • Position 5: Chlorine (Ortho-like to N).

  • Position 7: Chlorine (Para-like to N).[7]

Reactivity & Regioselectivity Logic

The presence of two chlorine atoms creates a dichotomy in electrophilicity, exploitable for sequential library generation.

  • C7-Cl (The "Para" Position): This position is electronically analogous to the 4-position of a quinoline or quinazoline. It is the most electron-deficient carbon due to the para-relationship with the pyridine nitrogen, allowing for stabilization of the Meisenheimer complex during Nucleophilic Aromatic Substitution (

    
    ). Reaction at C7 occurs first under standard conditions. 
    
  • C5-Cl (The "Ortho" Position): While also activated by the adjacent nitrogen, the C5 position is less reactive toward

    
     than C7 due to subtle electronic differences and potential Coulombic repulsion from the nitrogen lone pair during nucleophile approach. Displacement at C5 typically requires elevated temperatures, stronger nucleophiles, or transition-metal catalysis (e.g., Buchwald-Hartwig).
    

Regioselectivity Core 5,7-Dichloro-3-methyl thieno[3,2-b]pyridine C7_Path Path A: C7 Substitution (Kinetic Control) Core->C7_Path  Mild Nucleophile  (0-25°C) C5_Path Path B: C5 Substitution (Thermodynamic/Forced) Core->C5_Path  Strong Nucleophile  (High Temp) Product_Mono 7-Substituted-5-chloro Intermediate C7_Path->Product_Mono Product_Bis 5,7-Disubstituted Analog C5_Path->Product_Bis Product_Mono->C5_Path  Step 2

Caption: Decision tree for regioselective functionalization. Path A (C7) is the dominant first-pass reaction.

Part 2: Synthesis of the Core Scaffold

The construction of the 5,7-dichloro-3-methylthieno[3,2-b]pyridine core is a convergent synthesis involving the annulation of a thiophene precursor followed by aromatization/chlorination.

Retrosynthetic Analysis

The most robust route utilizes Methyl 3-amino-4-methylthiophene-2-carboxylate as the starting material. This precursor pre-installs the sulfur, the 3-methyl group, and the amine/ester handles required for the pyridine ring formation.

Step-by-Step Mechanism
  • Condensation: The aminothiophene reacts with a C3-source, typically diethyl malonate or malonic acid , in the presence of a strong alkoxide base (NaOEt). This forms the pyridine ring via a double condensation (amide formation + Claisen-type condensation), yielding the 5,7-dihydroxy (or dione) intermediate.

  • Chlorination: The dihydroxy intermediate is treated with Phosphorus Oxychloride (

    
    ) . This step serves two purposes: it converts the tautomeric hydroxyl/carbonyl groups into leaving groups (chlorines) and aromatizes the pyridine ring fully.
    

SynthesisPath Thiophene Methyl 3-amino-4-methyl thiophene-2-carboxylate Dione 3-Methylthieno[3,2-b] pyridine-5,7-dione Thiophene->Dione  NaOEt, EtOH  Reflux, 4-12h Malonate Diethyl Malonate Malonate->Dione  NaOEt, EtOH  Reflux, 4-12h Dichloro 5,7-Dichloro-3-methyl thieno[3,2-b]pyridine Dione->Dichloro  POCl3, 110°C  (Aromatization)

Caption: Synthetic workflow from commercial thiophene precursor to the dichloro scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methylthieno[3,2-b]pyridine-5,7-dione

Note: This intermediate may exist as a tautomer (diol/dione). The protocol assumes the dione form precipitates.

Reagents:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq)[8]

  • Diethyl malonate (1.2 eq)

  • Sodium Ethoxide (2.5 eq, 21% wt in EtOH)

  • Ethanol (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and N2 inlet, charge the sodium ethoxide solution.

  • Addition: Add Methyl 3-amino-4-methylthiophene-2-carboxylate and diethyl malonate sequentially at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the thiophene starting material.

  • Workup: Cool the reaction to room temperature. The sodium salt of the product often precipitates.

  • Isolation: Filter the solid. Dissolve the filter cake in a minimum amount of water and acidify carefully with 2N HCl to pH ~3-4. The free dione will precipitate as a white/off-white solid.

  • Purification: Filter, wash with water and cold ethanol, and dry under vacuum.

Protocol B: Chlorination to 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

Reagents:

  • 3-Methylthieno[3,2-b]pyridine-5,7-dione (from Protocol A)

  • Phosphorus Oxychloride (

    
    ) (10-15 vol)
    
  • Optional: N,N-Dimethylaniline (catalytic)

Procedure:

  • Safety Note:

    
     is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.
    
  • Reaction: Place the dry dione solid into a heavy-walled pressure vessel or round-bottom flask. Add

    
     carefully.
    
  • Heating: Heat the mixture to 100–110°C. The suspension should dissolve as the reaction proceeds, turning into a dark solution. Stir for 4–6 hours.

  • Quench (Critical): Cool the mixture to room temperature. Remove excess

    
     via rotary evaporation (with a caustic trap).
    
  • Neutralization: Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Neutralize the resulting acidic suspension with ammonium hydroxide (

    
    ) or saturated 
    
    
    
    to pH 8.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow solid.
    

Part 4: Functionalization Strategies (Case Studies)

Case Study 1: C7-Selective Amination (Kinase Inhibitor Synthesis)

To synthesize a PI3K-inhibitor analog, one must introduce a morpholine or aryl-amine at C7 without disturbing C5.

  • Conditions: 1.0 eq Dichloro core, 1.1 eq Amine, 2.0 eq DIPEA, IPA or n-Butanol, 80°C.

  • Outcome: >90% regioselectivity for C7 substitution. The steric bulk of the 3-methyl group does not significantly hinder the C7 position, while the electronic activation at C7 is superior.

Case Study 2: C5-Functionalization

Subsequent modification at C5 (after C7 is substituted) usually requires:

  • Suzuki Coupling: Pd(dppf)Cl2, Boronic acid,

    
    , Dioxane/Water, 100°C.
    
  • Hydrogenolysis: To remove the C5-Cl (if only C7 substitution is desired), use

    
    , Pd/C, and a base (MgO) to prevent acid-catalyzed decomposition.
    

Part 5: Safety & Handling

  • Chlorinated Heterocycles: These compounds are potential skin sensitizers and alkylating agents. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Phosphorus Oxychloride: Reacts explosively with water producing HCl gas and Phosphoric acid. Quenching must be done by adding the reagent to ice, never the reverse, and slowly.

  • Waste Disposal: Aqueous waste from the

    
     quench contains high levels of phosphates and acid; neutralize before disposal.
    

References

  • Synthesis of Thieno[3,2-b]pyridine-5,7-diones

    • Source: U.S.
    • Context: Describes the general condensation of aminothiophene carboxylates with malon
    • Link:

  • Regioselectivity in Dichloropyrimidines/Pyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology Technical Guides.
    • Context: Provides the orbital/electronic basis for C4 vs C2 (analogous to C7 vs C5) selectivity.
    • Link:

  • Thieno[3,2-b]pyridine Scaffold in Kinase Inhibitors

    • Title: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases.
    • Source:Angewandte Chemie Intern
    • Context: Validates the scaffold's utility in drug discovery and binding modes.
    • Link:

  • Starting Material Data

    • Compound: Methyl 3-amino-4-methylthiophene-2-carboxyl
    • Source: ChemicalBook / Sigma-Aldrich.
    • Link:

Sources

Methodological & Application

reaction mechanism for thieno[3,2-b]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, mechanism-driven guide to the synthesis of thieno[3,2-b]pyridine , a critical scaffold in medicinal chemistry serving as a bioisostere to quinoline and indole. This guide prioritizes the Friedländer-type Condensation and Carboxylate Cyclization routes, selected for their reproducibility, scalability, and relevance to drug discovery (e.g., VEGFR inhibitors).

Part 1: Executive Summary & Strategic Value

The thieno[3,2-b]pyridine isomer is distinguished by the fusion of the pyridine ring across the b-bond (C2–C3) of the thiophene ring, with the nitrogen atom adjacent to the thiophene's C3 position. This orientation is electronically distinct from the more common [2,3-b] isomer, offering unique structure-activity relationship (SAR) vectors for kinase inhibition (e.g., GSK-3, VEGFR-2) and DNA-intercalating agents.

Key Synthetic Challenges:

  • Regioselectivity: Ensuring the pyridine ring fuses correctly across the [3,2-b] bond rather than [2,3-b].

  • Precursor Stability: 3-aminothiophene-2-carbaldehyde is notoriously unstable; therefore, robust protocols utilize the more stable methyl 3-aminothiophene-2-carboxylate or generate the aldehyde equivalent in situ.

Part 2: Reaction Mechanism & Logic

We focus on the Carboxylate Cyclization Route (Gould-Jacobs type modification), which is the industry standard for generating the functionalized core from stable precursors.

Mechanistic Pathway
  • Condensation: The nucleophilic amine of methyl 3-aminothiophene-2-carboxylate attacks the electrophilic carbonyl of a 1,3-dicarbonyl partner (e.g., diethyl malonate or ethyl acetoacetate).

  • Cyclization: Under basic conditions, the alpha-carbon of the dicarbonyl species attacks the ester carbonyl of the thiophene, closing the pyridine ring.

  • Aromatization: Tautomerization yields the 5,7-dihydroxy (or pyridinone) intermediate, which is a versatile branch point for chlorination (

    
    ) and subsequent cross-coupling.
    

ThienoPyridineMechanism cluster_mech Key Electronic Events Start Methyl 3-aminothiophene- 2-carboxylate Inter1 Enamine Intermediate Start->Inter1 Condensation (140°C, -EtOH) Reagent Diethyl Malonate (or active methylene) Reagent->Inter1 Cyclization Intramolecular Claisen Condensation Inter1->Cyclization Base (NaOEt) Product Thieno[3,2-b]pyridine- 5,7-diol (Tautomer) Cyclization->Product -EtOH Tautomerization

Figure 1: Mechanistic flow for the formation of the thieno[3,2-b]pyridine core via carboxylate cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Hydroxythieno[3,2-b]pyridin-5(4H)-one

Target: The primary scaffold for further functionalization.

Reagents & Equipment:

  • Methyl 3-aminothiophene-2-carboxylate (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt), 21% wt in ethanol (2.5 eq)

  • Solvent: Anhydrous Ethanol

  • Equipment: Dean-Stark trap (optional but recommended for scale), Reflux condenser, Inert gas (

    
    ) manifold.
    

Step-by-Step Procedure:

  • Enamine Formation:

    • In a round-bottom flask, dissolve methyl 3-aminothiophene-2-carboxylate (10 mmol) in anhydrous ethanol (20 mL).

    • Add diethyl malonate (12 mmol).

    • Critical Step: If reaction kinetics are slow, catalytic p-TsOH (5 mol%) can be added, and the mixture heated to reflux with a Dean-Stark trap to remove ethanol/water, driving the equilibrium to the enamine intermediate.

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add NaOEt solution (25 mmol) dropwise over 15 minutes. The solution will darken (deep orange/red) indicating anion formation.

    • Heat the reaction mixture to reflux (

      
      ) for 4–6 hours. Monitor by LC-MS for the disappearance of the enamine intermediate (
      
      
      
      shifts).
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dissolve the residue in water (50 mL).

    • Precipitation: Acidify carefully with 2M HCl to pH ~3–4. The product (pyridinone form) will precipitate as an off-white to beige solid.

    • Filter the solid, wash with cold water (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted malonate.
    • Dry under vacuum at

      
      .
      

Yield Expectation: 65–80% Characterization:

  • 1H NMR (DMSO-d6): Look for thiophene protons (doublets,

    
     ppm) and a broad singlet for NH/OH (tautomeric). Absence of methyl ester singlet (
    
    
    
    ppm).
Protocol B: Aromatization to 5,7-Dichlorothieno[3,2-b]pyridine

Target: Activated electrophile for drug synthesis (Suzuki/Buchwald coupling).

Reagents:

  • Product from Protocol A (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Base: N,N-Diethylaniline (catalytic to stoichiometric)

Procedure:

  • Suspend the 7-hydroxythieno[3,2-b]pyridin-5(4H)-one in neat

    
     (10 vol).
    
  • Add N,N-diethylaniline (1.0 eq) to catalyze the chlorination.

  • Reflux at

    
     for 3–5 hours. The suspension should become a clear solution.
    
  • Quench (Hazard): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temp

    
    .
    
  • Extract with Dichloromethane (DCM).[1] Wash organic layer with Sat.

    
     and Brine.
    
  • Evaporate to yield the dichloro-derivative.

Part 4: Optimization & Troubleshooting

ParameterObservationOptimization / Fix
Regioselectivity Formation of [2,3-b] isomerImpossible if starting from 3-aminothiophene-2-carboxylate. Isomer purity is dictated by the starting material. Ensure starting material is 3-amino (not 2-amino).
Low Yield (Step 1) Incomplete condensationUse neat reagents (melt) at

without solvent for the first step, then add NaOEt/EtOH for cyclization.
Decarboxylation Loss of ester group before cyclizationAvoid harsh acidic conditions during the initial mixing. Ensure temperature is controlled.
Solubility Product precipitates too earlyUse high-boiling polar solvents like Diphenyl ether (Dowtherm A) for high-temperature thermal cyclization (alternative to NaOEt method).

Part 5: Applications in Drug Discovery

Thieno[3,2-b]pyridines are potent bioisosteres for quinolines in kinase inhibitors.

  • VEGFR-2 Inhibition: The nitrogen placement mimics the adenine binding mode in the ATP pocket.

  • DNA Intercalation: Planar tricyclic derivatives (fused systems) act as topoisomerase inhibitors.

Workflow for Library Generation (Suzuki Coupling):

LibraryGen Core 5,7-Dichlorothieno[3,2-b]pyridine Step1 Suzuki Coupling (C7-selective) Pd(PPh3)4, Ar-B(OH)2, Na2CO3 Core->Step1 Inter 7-Aryl-5-chlorothieno[3,2-b]pyridine Step1->Inter Step2 Buchwald-Hartwig (C5-selective) Pd2(dba)3, Amines, tBuONa Inter->Step2 Final Disubstituted Thieno[3,2-b]pyridine (Drug Candidate) Step2->Final

Figure 2: Regioselective functionalization strategy. C7 is typically more reactive towards Suzuki coupling due to steric and electronic factors compared to C5.

References

  • Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin. Link

  • Barker, D., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Advances. Link(Note: Discusses the isomeric [2,3-b] system, providing critical comparative spectral data).

  • Bakhite, E. A., et al. (2017).[2] Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc. Link[2]

  • Fuller, L. S., et al. (2001). Thieno[3,2-b]pyridine-2-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem Application Note. Reaction of 3-Thiopheneacetonitrile with Aldehydes and Ketones. Link

Sources

palladium-catalyzed cross-coupling with 5,7-Dichloro-3-methylthieno[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

Executive Summary

The 5,7-dichloro-3-methylthieno[3,2-b]pyridine scaffold is a critical pharmacophore in modern drug discovery, serving as a core structure for potent kinase inhibitors (e.g., Haspin, CDKLs, and mGluR5 modulators). Its unique fused heterocyclic architecture offers two distinct electrophilic sites (C5 and C7) for functionalization.[1]

This guide provides a definitive protocol for the regioselective functionalization of this scaffold. By exploiting the electronic and steric differentiation between the C7 (gamma-to-nitrogen) and C5 (alpha-to-nitrogen) positions, researchers can programmatically assemble trisubstituted libraries with high precision.[1]

Mechanistic Insight & Regioselectivity Strategy

To successfully manipulate this scaffold, one must understand the hierarchy of reactivity.[1] The thieno[3,2-b]pyridine core behaves analogously to a quinoline system but with altered electronics due to the thiophene fusion.

The Reactivity Hierarchy
  • C7-Position (Primary Electrophile):

    • Electronic Status: Analogous to the C4 position of pyridine/quinoline.[1] It is highly activated for oxidative addition and SNAr reactions due to the para-like relationship with the pyridine nitrogen.[1]

    • Steric Status: Relatively unhindered compared to C5.[1]

    • Outcome: Under controlled conditions (stoichiometric limiting of boronic acid, mild temperature), C7 reacts first .[1]

  • C5-Position (Secondary Electrophile):

    • Electronic Status: Analogous to the C2 position of pyridine.[1] While electron-deficient, oxidative addition at this site is often slower than at C7.[1] Furthermore, the proximity to the nitrogen atom can lead to non-productive coordination with the palladium catalyst (the "pyridine effect"), requiring specific ligands or higher temperatures for conversion.

    • Outcome: Reacts only after C7 is functionalized or under forcing conditions with excess reagent.

Visualizing the Pathway

RegioselectivityMap cluster_legend Reactivity Logic Start 5,7-Dichloro-3-methyl- thieno[3,2-b]pyridine C7_Product Intermediate A: 7-Aryl-5-chloro-3-methyl- thieno[3,2-b]pyridine Start->C7_Product Step 1: C7-Selective Coupling (Pd(dppf)Cl2, 1.05 eq ArB(OH)2, 80°C) Final_Product Final Product: 5,7-Diaryl-3-methyl- thieno[3,2-b]pyridine C7_Product->Final_Product Step 2: C5-Coupling (XPhos Pd G2, 1.5 eq Ar'B(OH)2, 100°C) Info C7 (Gamma to N): High Reactivity C5 (Alpha to N): Moderate Reactivity 3-Methyl: Steric Anchor (Non-reactive)

Figure 1: Reaction pathway demonstrating the sequential activation of C7 followed by C5.

Experimental Protocols

Protocol A: C7-Selective Suzuki-Miyaura Coupling

Objective: Install the first diversity element at the C7 position while preserving the C5-chloride.

Reagents & Equipment:

  • Substrate: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)[1]

    • Why: The bidentate ferrocene ligand prevents β-hydride elimination and offers a balance of stability and activity, favoring the more reactive C7 site without "overshooting" to C5.

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a stir bar, combine the dichloro-substrate (1.0 eq), boronic acid (1.05 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1]

  • Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C (external block temperature) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[1] You should see the consumption of the starting material and formation of the monochloro-product (M+Ar-Cl).[1] If >5% bis-coupled product appears, lower temperature to 60°C.[1]

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C7-substituted product usually elutes later than the starting material but earlier than the bis-product.[1]

Protocol B: C5-Functionalization (The "Difficult" Coupling)

Objective: Functionalize the remaining C5-chloride.[1] This position is deactivated and sterically sensitive.

Reagents & Equipment:

  • Substrate: 7-Aryl-5-chloro-3-methylthieno[3,2-b]pyridine (from Protocol A)

  • Nucleophile: Boronic acid (1.5 equiv) OR Amine (1.2 equiv for Buchwald)[1]

  • Catalyst System:

    • Option 1 (Suzuki): XPhos Pd G2 (2–5 mol%)[1]

    • Option 2 (Buchwald): BrettPhos Pd G3 (2–5 mol%)[1]

    • Why: The C5 position is adjacent to the pyridine nitrogen.[1] Bulky, electron-rich ligands like XPhos and BrettPhos are required to facilitate oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.[1]

  • Base: K₃PO₄ (3.0 equiv, solid) or Cs₂CO₃

  • Solvent: Toluene/Water (10:[1]1) or pure Dioxane at 100–110°C .[1]

Step-by-Step Procedure:

  • Setup: Combine C5-chloro intermediate, new boronic acid/amine, base, and catalyst.

  • Reaction: Heat to 100°C (or reflux) overnight (12–16 h).

    • Note: This step requires higher energy than Step 1.[1]

  • Workup: Standard extraction and purification.

One-Pot Sequential Strategy

For high-throughput library generation, isolation of the intermediate can be skipped.

  • Load: Substrate (1.0 eq), Boronic Acid A (1.0 eq), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/H₂O.[1] Heat at 80°C for 2 h.

  • Check: Verify consumption of starting material via LC-MS.

  • Add: Boronic Acid B (1.5 eq), XPhos Pd G2 (2 mol%) (booster catalyst), and additional Base (2.0 eq).

  • Heat: Increase temperature to 100°C for 12 h.

  • Result: Asymmetric 5,7-diaryl product.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction at C7 Catalyst poisoning or poor solubility.[1]Switch to Pd(PPh₃)₄ ; ensure solvents are degassed; try adding THF to improve solubility.
Loss of Regioselectivity (Mixture of C5/C7 and Bis) Temperature too high or excess boronic acid.[1]Reduce temp to 60°C ; use strict 0.95–1.0 equiv of boronic acid; slow addition of boronic acid via syringe pump.
Protodehalogenation (H instead of Ar) Hydride source in reaction (often from excess alcohol or overheating).[1]Use anhydrous conditions (Toluene/Dioxane with Cs₂CO₃); avoid ethanol; reduce reaction time.
Stalled C5 Coupling Catalyst coordination to Pyridine N.Switch to Buchwald precatalysts (XPhos, RuPhos); switch base to KOtBu (if compatible) to speed up transmetallation.[1]

References

  • Vertex Pharmaceuticals. (2010).[1] PI3 kinase inhibitors and uses thereof. (Patent No.[1][2] WO2011031896A1).[1] Google Patents. 1]

    • Establishes the use of 5,7-dichlorothieno[3,2-b]pyridine as a core scaffold analogous to quinazolines.
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58056172, 5,7-Dichloro-3-methylthieno[3,2-b]pyridine. [Link]1]

    • Source for physicochemical properties and structural identifiers.
  • Léogé, F., et al. (2024).[1] Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Angewandte Chemie International Edition. [Link]1]

    • Detailed discussion on the binding modes and selectivity profiles of thieno[3,2-b]pyridine deriv
  • Scientific Update. (2010). Regioselective coupling of polyhalogenated heterocycles. (General Reference for C4-quinoline vs C2-pyridine selectivity logic applied here).
  • Cayman Chemical. (2025).[1] 7-Chlorothieno[3,2-b]pyridine Product Information. ]">https://www.caymanchem.com[1]

    • Confirms the stability and availability of the monochloro-intermediate, supporting the sequential synthesis logic.

Sources

A Researcher's Guide to the Functionalization of the Thieno[3,2-b]pyridine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a diverse array of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents, as well as compounds targeting the central nervous system.[1][2] This guide provides an in-depth exploration of key strategies for the chemical modification of the thieno[3,2-b]pyridine core, offering detailed protocols and expert insights to empower researchers in drug discovery and development.

Section 1: Strategic Importance and Overview of Functionalization

The thieno[3,2-b]pyridine core offers multiple sites for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. The thiophene ring is generally more electron-rich than the pyridine ring, influencing the regioselectivity of electrophilic substitution reactions. Conversely, the pyridine nitrogen can be targeted for quaternization or oxidation, and the pyridine ring itself is susceptible to nucleophilic attack, particularly when activated.

This guide will focus on a selection of robust and versatile functionalization techniques, including halogenation as a gateway to cross-coupling reactions, palladium-catalyzed C-C and C-N bond formation, and direct C-H functionalization. Each section will provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen conditions.

Section 2: Halogenation: Installing a Versatile Handle

Halogenated thieno[3,2-b]pyridines are pivotal intermediates, serving as versatile precursors for a multitude of cross-coupling reactions. The introduction of a halogen atom provides a reactive handle for the subsequent installation of a wide range of substituents.

Regioselective Bromination

Expertise & Experience: Direct bromination of the thieno[3,2-b]pyridine core can be achieved with reagents like N-bromosuccinimide (NBS). The regioselectivity is dictated by the electronic nature of the bicyclic system. The electron-rich thiophene ring is more susceptible to electrophilic attack than the pyridine ring. Within the thiophene ring, the C3 position is often the most reactive site for electrophilic substitution.

Protocol: Regioselective Bromination of Thieno[3,2-b]pyridine

Objective: To introduce a bromine atom at the C3 position of the thieno[3,2-b]pyridine core.

Materials:

  • Thieno[3,2-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of thieno[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromothieno[3,2-b]pyridine.

Trustworthiness: This protocol is a self-validating system. The formation of the product can be confirmed by comparing the NMR and mass spectra of the starting material and the product. The disappearance of the proton signal corresponding to the C3 position in the 1H NMR spectrum and the characteristic isotopic pattern of bromine in the mass spectrum will confirm the successful bromination.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools for the functionalization of the thieno[3,2-b]pyridine core. These reactions allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Expertise & Experience: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For the thieno[3,2-b]pyridine system, coupling a 3-bromo derivative with an aryl or heteroaryl boronic acid is a common strategy to introduce diverse aromatic substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields. Catalysts like Pd(PPh3)4 or a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand (e.g., SPhos, XPhos) are frequently employed.[3][4] An inorganic base such as K2CO3 or Cs2CO3 is required to activate the boronic acid.[5]

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-thieno[3,2-b]pyridine

Objective: To synthesize 3-aryl-thieno[3,2-b]pyridines.

Materials:

  • 3-Bromo-thieno[3,2-b]pyridine

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Stir bar

  • Schlenk tube or microwave vial

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a Schlenk tube or microwave vial, add 3-bromo-thieno[3,2-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-thieno[3,2-b]pyridine with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-thieno[3,2-b]pyridine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-thieno[3,2-b]pyridine92
33-Pyridylboronic acid3-(Pyridin-3-yl)-thieno[3,2-b]pyridine78
42-Thienylboronic acid3-(Thiophen-2-yl)-thieno[3,2-b]pyridine88
Buchwald-Hartwig Amination: Constructing C-N Bonds

Expertise & Experience: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly valuable for introducing primary and secondary amino groups, which are common functionalities in bioactive molecules. The choice of a suitable palladium catalyst and a bulky electron-rich phosphine ligand is critical for an efficient reaction. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[6]

Protocol: Buchwald-Hartwig Amination of 3-Bromo-thieno[3,2-b]pyridine

Objective: To introduce an amino group at the C3 position.

Materials:

  • 3-Bromo-thieno[3,2-b]pyridine

  • Amine (1.2 eq)

  • Pd2(dba)3 (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Stir bar

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to a Schlenk tube.

  • Add 3-bromo-thieno[3,2-b]pyridine and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualization of Key Synthetic Pathways

Functionalization_Pathways Thieno_Pyridine Thieno[3,2-b]pyridine Bromo_Thieno_Pyridine 3-Bromo-thieno[3,2-b]pyridine Thieno_Pyridine->Bromo_Thieno_Pyridine NBS Formyl_Thieno_Pyridine 3-Formyl-thieno[3,2-b]pyridine Thieno_Pyridine->Formyl_Thieno_Pyridine Vilsmeier-Haack Aryl_Thieno_Pyridine 3-Aryl-thieno[3,2-b]pyridine Bromo_Thieno_Pyridine->Aryl_Thieno_Pyridine Suzuki-Miyaura Amino_Thieno_Pyridine 3-Amino-thieno[3,2-b]pyridine Bromo_Thieno_Pyridine->Amino_Thieno_Pyridine Buchwald-Hartwig Alkynyl_Thieno_Pyridine 3-Alkynyl-thieno[3,2-b]pyridine Bromo_Thieno_Pyridine->Alkynyl_Thieno_Pyridine Sonogashira Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Aryl_Halide [Ar-Pd(II)-X]L_n Ox_Add->PdII_Aryl_Halide Transmetalation Transmetalation PdII_Aryl_Halide->Transmetalation Ar'-B(OR)2 PdII_Aryl_Aryl [Ar-Pd(II)-Ar']L_n Transmetalation->PdII_Aryl_Aryl Red_Elim Reductive Elimination PdII_Aryl_Aryl->Red_Elim Red_Elim->Pd0 Product Ar-Ar' Red_Elim->Product

Sources

Application Note: In Vitro Profiling of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 5,7-Dichloro-3-methylthieno[3,2-b]pyridine moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry. While historically associated with platelet aggregation inhibition (via P2Y12 antagonism similar to clopidogrel), recent structure-activity relationship (SAR) studies have repositioned this core as a potent ATP-competitive kinase inhibitor. Derivatives of this scaffold demonstrate significant efficacy against VEGFR-2 , PI3K/Akt/mTOR , and c-Met signaling pathways, making them high-value targets for oncology indications, particularly in prostate (PC3) and breast (MCF-7) cancers.

Critical Challenge: The planar, aromatic nature of the thieno[3,2-b]pyridine core confers poor aqueous solubility and a high propensity for π-π stacking aggregation. This physical property frequently leads to false negatives in biochemical assays and "edge effects" in cell-based screening.

This guide provides a validated, self-consistent workflow for the in vitro evaluation of these compounds, prioritizing solubility management, precise IC50 determination, and metabolic stability profiling.

Compound Management & Solubilization Protocol

Objective: To generate stable assay-ready plates without compound precipitation, ensuring that observed bioactivity is due to soluble ligand-target interaction, not colloidal aggregation.

Physicochemical Considerations[1]
  • Lipophilicity (cLogP): Typically > 3.5 for this scaffold.

  • Aggregation: High risk of micro-precipitation in aqueous buffers > 10 µM.

  • Solvent: DMSO is the mandatory primary solvent.

Stock Preparation Workflow
  • Weighing: Weigh the solid 5,7-dichloro-3-methylthieno[3,2-b]pyridine derivative into a glass vial (avoid plastic due to potential leaching).

  • Primary Stock (20 mM): Dissolve in anhydrous DMSO (Grade ≥ 99.9%). Vortex for 60 seconds. Sonicate at 37°C for 5 minutes to disrupt crystal lattices.

  • Quality Control: Visually inspect for turbidity. If turbid, centrifuge at 10,000 x g for 1 minute.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles > 3 times.

Serial Dilution (The "Intermediate Plate" Method)

Direct dilution of high-concentration DMSO stock into cell media causes immediate precipitation.

  • Step A: Prepare a 200x concentration series in 100% DMSO in a V-bottom polypropylene plate.

  • Step B: Transfer 1 µL of Step A into 199 µL of culture medium (Intermediate Plate). Mix vigorously.

  • Step C: Transfer assay volume from Intermediate Plate to Cell Plate. Final DMSO concentration = 0.5%.

Protocol A: Antiproliferative Cytotoxicity Assay (Cell-Based)

Rationale: To determine the potency (IC50) of the compound against cancer cell lines (e.g., PC3, MCF-7) dependent on kinase signaling.

Materials
  • Cell Lines: PC3 (Prostate), MCF-7 (Breast).

  • Reagent: Resazurin (Alamar Blue) or CCK-8. Avoid MTT if possible, as thienopyridines can sometimes interfere with formazan reduction rates.

  • Control: Staurosporine (Pan-kinase inhibitor) as positive control.

Workflow Diagram (DOT)

CytotoxicityWorkflow Stock DMSO Stock (20 mM) Dilution Serial Dilution (100% DMSO) Stock->Dilution 1:3 Serial InterMed Intermediate Plate (Media + 0.5% DMSO) Dilution->InterMed 1:200 Dilution Incubation 72h Incubation (37°C, 5% CO2) InterMed->Incubation Treatment CellSeed Cell Seeding (3000 cells/well) CellSeed->Incubation 24h Adhesion Readout Fluorescence Read (Ex 560 / Em 590) Incubation->Readout + Resazurin (4h)

Caption: Step-by-step workflow for reducing solvent shock and precipitation artifacts in thienopyridine cytotoxicity screening.

Step-by-Step Procedure
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black-walled plates. Incubate 24h for attachment.

  • Treatment: Add compounds using the "Intermediate Plate" method (Section 2.3).

    • Critical: Include a "DMSO Only" vehicle control and a "Media Only" background control.

  • Incubation: Incubate for 72 hours.

  • Detection: Add Resazurin reagent (10% of well volume). Incubate 2–4 hours.

  • Measurement: Read Fluorescence (Ex 560nm / Em 590nm).

  • Analysis: Normalize data to Vehicle Control (100% Viability) and Staurosporine (0% Viability). Fit to a 4-parameter logistic equation.

Protocol B: Biochemical Kinase Inhibition Assay (VEGFR-2/PI3K)

Rationale: To validate the mechanism of action. Thieno[3,2-b]pyridines often bind the ATP-pocket of tyrosine kinases.

Assay Principle (ADP-Glo / FRET)

This assay measures the conversion of ATP to ADP by the kinase. The compound competes with ATP.[1]

Reaction Setup
ComponentConcentrationNotes
Kinase Buffer 1xHEPES pH 7.5, MgCl2, MnCl2, DTT, BSA (0.01%)
Substrate 0.1 mg/mLPoly(Glu,Tyr) or specific peptide
ATP Km apparentCritical: Use ATP concentration near the enzyme's Km to detect competitive inhibitors.
Compound Variable10-point dose response (e.g., 10 µM to 0.5 nM)
Procedure
  • Pre-Incubation: Mix Enzyme + Compound in buffer. Incubate 15 min at RT. This allows the inhibitor to access the binding pocket.

  • Initiation: Add ATP + Substrate mixture.

  • Reaction: Incubate 60 min at RT.

  • Termination: Add Detection Reagent (e.g., ADP-Glo reagent) to stop kinase activity and deplete remaining ATP.

  • Readout: Measure Luminescence.

Protocol C: Metabolic Stability (Microsomal)

Rationale: Thieno[3,2-b]pyridines are susceptible to oxidation at the sulfur atom or the pyridine nitrogen by Cytochrome P450 enzymes.

Workflow
  • System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Compound: 1 µM final concentration (ensure < 0.1% DMSO).

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway inhibition potential often observed with optimized thienopyridine derivatives.

Mechanism VEGFR VEGFR-2 (Angiogenesis) Akt Akt Phosphorylation VEGFR->Akt Signaling PI3K PI3K (Survival) PI3K->Akt Drug Thieno[3,2-b]pyridine Derivative Drug->VEGFR ATP Competition Drug->PI3K Inhibition Prolif Cell Proliferation Drug->Prolif Blocks Apop Apoptosis Drug->Apop Induces mTOR mTOR Activation Akt->mTOR mTOR->Prolif

Caption: Dual-inhibition model where the scaffold targets upstream receptor tyrosine kinases, leading to downstream Akt/mTOR blockade.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Well Compound aggregation due to high lipophilicity.Reduce max concentration to 10 µM. Ensure DMSO < 0.5%. Use "Intermediate Plate" method.
High Background in Kinase Assay Compound fluorescence or light interference.Use Luminescent readout (ADP-Glo) instead of Fluorescent.
Steep Hill Slope (> 2.0) Non-specific binding or aggregation.Add 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.

References

  • PubChem. 5,7-Dichlorothieno[3,2-b]pyridine Compound Summary. National Library of Medicine. [Link]

  • MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Molecules, 2023.[2] [Link]

  • Journal of Drug Delivery and Therapeutics. Thienopyridines: Platelet ADP Receptor Antagonist. [Link]

  • Bioscientifica. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth.[3][4] Endocrine Oncology. [Link]

Sources

Optimized Cell-Based Assays for Thienopyridine-Scaffold Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the PI3K/Akt/mTOR Axis

Introduction & Mechanism of Action

Thienopyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, serving as potent bioisosteres to quinolines and thienopyrimidines. While historically known for P2Y12 antagonism (e.g., clopidogrel), modern structural optimization has repurposed this scaffold to target the ATP-binding pockets of lipid and protein kinases, specifically Class I Phosphoinositide 3-kinases (PI3K) and the Mammalian Target of Rapamycin (mTOR).

The primary challenge in assaying thienopyridines lies in their lipophilicity and specific binding kinetics. Unlike type II inhibitors that bind inactive conformations, many thienopyridine derivatives act as ATP-competitive Type I inhibitors. Therefore, cell-based assays must be rigorously designed to distinguish between off-target cytotoxicity and genuine pathway modulation.

This guide details the validation of thienopyridine analogs using two orthogonal approaches:

  • Proximal Target Engagement: Quantification of Phospho-AKT (Ser473) via HTRF.

  • Phenotypic Readout: Antiproliferative potency via ATP-based luminescence.

Signaling Pathway Context

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the intervention point for thienopyridine kinase inhibitors.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1/2 AKT->mTOR Phosphorylation S6K p70S6K mTOR->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor Thienopyridine Inhibitor Inhibitor->PI3K ATP Competition Inhibitor->mTOR Dual Inhibition (Select Analogs)

Figure 1: The PI3K/Akt/mTOR cascade.[1][2] Thienopyridines primarily target the ATP-binding cleft of PI3K isoforms, preventing the conversion of PIP2 to PIP3, thereby abrogating AKT phosphorylation at Ser473.

Critical Parameter Optimization

Before executing the protocols, the following parameters must be optimized for thienopyridine scaffolds:

Solvent Tolerance & Acoustic Dispensing

Thienopyridines often exhibit poor aqueous solubility.

  • Standard: Dissolve stocks to 10 mM in 100% DMSO.

  • Risk: "Crashing out" in aqueous media leads to false negatives (loss of potency).

  • Solution: Use acoustic liquid handling (e.g., Echo®) to dispense nanoliter volumes directly into the assay plate before adding cells (reverse transfection style) or immediately after. Ensure final DMSO concentration is

    
     (v/v).
    
Cell Line Selection

Potency varies significantly based on the genetic background of the cell line.

Cell LineTissue OriginGenetic ContextRelevance to Thienopyridines
MCF-7 BreastPIK3CA mutant (E545K), PTEN WTHigh sensitivity; Gold standard for PI3K

targeting.
PC-3 ProstatePTEN nullConstitutively active AKT; tests efficacy in high-tone signaling.
A549 LungKRAS mutant, PIK3CA WTTests efficacy in MAPK-driven contexts (often lower potency).

Protocol A: Target Engagement (Phospho-AKT Ser473 HTRF)

Objective: Quantify the inhibition of AKT phosphorylation at Serine 473. This is a direct readout of PI3K/mTOR pathway suppression. Method: Homogeneous Time-Resolved Fluorescence (HTRF).[3] Why HTRF? Unlike Western blots, HTRF is "mix-and-read," eliminating wash steps that can dislodge loosely adherent cells (like HEK293) and allowing for high-throughput IC50 determination.

Materials
  • Cell Line: MCF-7 (ATCC HTB-22).

  • Reagents: HTRF Phospho-AKT (Ser473) Kit (e.g., Revvity or Cisbio).

  • Plate: 384-well, small volume, white w/ white bottom (e.g., Greiner 784075).

  • Lysis Buffer: Supplemented with protease/phosphatase inhibitors (Orthovanadate, NaF).

Step-by-Step Workflow
  • Cell Seeding:

    • Harvest MCF-7 cells and resuspend in growth medium (EMEM + 10% FBS).

    • Dispense 8,000 cells/well in 10 µL volume into the 384-well plate.

    • Critical: Centrifuge plate at 1000 rpm for 30 sec to settle cells. Incubate overnight at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the thienopyridine inhibitor (1:3 dilution, starting at 10 µM).

    • Add 2.5 µL of 5X compound solution (in medium containing 2.5% DMSO) to the cells.

    • Final DMSO concentration: 0.5%.

    • Incubation: 1 to 2 hours at 37°C. (Phosphorylation status changes rapidly; 1 hour is usually sufficient for kinase inhibitors).

  • Lysis:

    • Aspirate supernatant (optional, but "add-only" lysis is preferred for HTRF).

    • Add 4 µL of 4X Supplemented Lysis Buffer directly to the cells.

    • Incubate for 30 minutes at room temperature (RT) with orbital shaking (400 rpm).

  • Detection:

    • Add 2 µL of Anti-AKT-d2 antibody (Acceptor).

    • Add 2 µL of Anti-pAKT(Ser473)-Eu3+-Cryptate antibody (Donor).

    • Note: Pre-mix antibodies if permitted by kit manual to reduce pipetting error.

  • Acquisition:

    • Incubate for 4 hours at RT (or overnight at 4°C to stabilize signal).

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor).

Data Processing

Calculate the HTRF Ratio:



Plot Ratio vs. log[Inhibitor] to determine IC50.

Protocol B: Functional Proliferation Assay (ATP Quantification)

Objective: Assess the downstream phenotypic consequence (cell death/stasis) of kinase inhibition. Method: CellTiter-Glo® (Promega) or equivalent ATP-monitoring luminescence assay.

Workflow Diagram

Assay_Workflow Step1 Seed Cells (384-well, 1000 cells/well) Step2 Adherence (24 Hours) Step1->Step2 Step3 Compound Addition (72 Hour Exposure) Step2->Step3 Step4 Add Detection Reagent (Lysis + Luciferase) Step3->Step4 Step5 Read Luminescence Step4->Step5

Figure 2: 72-hour proliferation workflow. Extended incubation is required to observe phenotypic shifts driven by PI3K inhibition.

Step-by-Step Protocol
  • Seeding:

    • Due to the 72-hour growth period, seed at lower density: 1,000 - 1,500 cells/well (MCF-7) in 20 µL volume.

    • Include "Day 0" control plate to measure baseline ATP if calculating Growth Rate (GR50) instead of IC50.

  • Treatment:

    • 24 hours post-seeding, add 5 µL of 5X compound dilution.

    • Include Staurosporine (1 µM) as a positive control for cell death (0% viability anchor).

    • Include DMSO-only wells as the negative control (100% viability anchor).

  • Incubation:

    • Incubate for 72 hours at 37°C.

  • Development:

    • Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (critical for consistent luminescence).

    • Add 25 µL of CellTiter-Glo reagent (1:1 ratio with culture volume).

    • Shake orbitally for 2 minutes to induce lysis.

    • Incubate static for 10 minutes to stabilize the luminescent signal.

  • Read:

    • Measure Total Luminescence (0.1 - 1.0 sec integration time).

Data Analysis & Interpretation

Calculation of Potency (IC50)

Normalize raw data to controls:



  • MaxControl: DMSO treated cells.

  • MinControl: Staurosporine treated (or cell-free blank).

Fit data using a 4-parameter logistic (4PL) non-linear regression model:



Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Well-to-Well Variability Edge EffectsDo not use the outer perimeter wells of the 384-well plate. Fill them with PBS.
Steep Hill Slope (> 2.0) Solubility LimitThe thienopyridine is precipitating at high concentrations. Check the compound visually or lower the top concentration.
Potency Shift (HTRF vs. Viability) Mechanism LagIt is normal for pAKT IC50 (1h) to be lower (more potent) than Proliferation IC50 (72h). A shift >100-fold suggests off-target toxicity.

References

  • Structure-Activity Relationships of PI3K/mTOR Inhibitors: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology (2022). [Link]

  • Thienopyrimidine Scaffold Analysis: Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules (2019).[1] [Link]

  • General Kinase Assay Standards: Assay Guidance Manual: Cell-Based Assays for Kinases. NCBI Bookshelf. [Link]

Sources

Troubleshooting & Optimization

troubleshooting purification of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

Molecule Profile & Critical Properties

Before troubleshooting, verify your target's physicochemical profile.[1] This molecule behaves as a lipophilic, electron-deficient heteroaromatic system.[1]

  • Compound: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine[2][3][4][5]

  • CAS: 952435-06-2[4][5][6]

  • Molecular Weight: 218.10 g/mol [1][6]

  • LogP (Predicted): ~3.9 (Highly Lipophilic)[1]

  • Reactivity Alert: The chlorine atoms at positions 5 and 7 are activated by the pyridine nitrogen.[1] The C-7 chlorine (gamma to nitrogen) is particularly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] Avoid hot basic washes. 
    

Diagnostic Workflow: The Purification Decision Tree

Use this logic flow to determine the failure point in your current protocol.

PurificationWorkflow Start Crude Reaction Mixture (Post-POCl3 Chlorination) Quench Step 1: Quench Protocol (Control Exotherm) Start->Quench  Slow addition to Ice   Extraction Step 2: Phase Separation (DCM or EtOAc) Quench->Extraction  Keep pH 7-8   CheckPurity Purity Check (LC-MS/TLC) Extraction->CheckPurity HighImpurity Major Impurities Present CheckPurity->HighImpurity  Complex Mix   Crystallization Method A: Recrystallization (Best for >85% Crude) CheckPurity->Crystallization  Mainly Product   Hydrolysis Issue: Hydrolysis (5-OH or 7-OH) Cause: High Temp / High pH CheckPurity->Hydrolysis MonoCl Issue: Mono-chloro Species Cause: Incomplete Rxn / Wet POCl3 CheckPurity->MonoCl Chromatography Method B: Flash Column (Best for <85% Crude) HighImpurity->Chromatography  Isolate Product  

Figure 1: Decision matrix for the isolation of chlorothienopyridines.

Troubleshooting Guide: Phase-by-Phase

Phase 1: The Quench (Crucial Failure Point)

Issue: "My crude yield is low, or I see a new polar spot on TLC." Diagnosis: Uncontrolled hydrolysis during the POCl3 quench.[1]

  • The Mechanism: The reaction mixture contains excess

    
    .[1][7] Adding water generates 
    
    
    
    and heat.[1] If the temperature spikes >40°C during the quench, the acidic environment facilitates the hydrolysis of the C-7 chlorine back to the hydroxyl (lactam) form.
  • Protocol Fix:

    • Inverse Quench: Do not add water to the reaction flask. Pour the reaction mixture slowly onto a stirred slurry of Ice/Water or Ice/Sat.

      
       .
      
    • Temperature Control: Maintain internal temperature <10°C throughout the addition.

    • pH Management: Neutralize immediately with solid

      
       or 
      
      
      
      to pH 7–8.[1] Avoid strong bases like
      
      
      , which can trigger
      
      
      substitution of the chlorines.[1]
Phase 2: Extraction & Workup

Issue: "Emulsions are forming," or "Product is crashing out during extraction." Diagnosis: Lipophilicity mismatch or protonation.[1]

  • Solvent Choice:

    • Recommended: Dichloromethane (DCM) or Chloroform (

      
      ).[1] The dichloro-thienopyridine core is very soluble in chlorinated solvents.[1]
      
    • Alternative: Ethyl Acetate (EtOAc) works but may require larger volumes.[1]

  • The "Black Tar" Issue: If you see black polymeric tar, it is likely polymerized phosphorous byproducts.[1]

    • Fix: Filter the biphasic mixture through a pad of Celite before separating layers. This removes the colloidal phosphorous species that stabilize emulsions.[1]

Phase 3: Purification Methods

Method A: Crystallization (For Scale-up)

  • Solvent System: Ethanol/Chloroform or Acetonitrile.[1]

  • Procedure: Dissolve crude in minimal hot Chloroform (

    
    ). Add hot Ethanol slowly until turbidity appears.[1] Cool gradually to 
    
    
    
    .[1]
  • Note: If the solid is sticky/amorphous, re-dissolve in DCM and precipitate by adding Hexanes dropwise.[1]

Method B: Flash Chromatography (For High Purity) [1]

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     20% EtOAc).[1]
    
    • Note: The product is non-polar (

      
       in 4:1 Hex:EtOAc).[1] It elutes early.
      
  • Loading: Dry load on Celite or Silica.[1] DCM loading can cause band broadening due to high solubility.[1]

Impurity Profiling (FAQ)

Q1: I see a peak with Mass [M-18] or [M+16] in LCMS. What is it?

  • Answer: This is likely the hydrolysis byproduct (5-chloro-7-hydroxy-3-methylthieno[3,2-b]pyridine).

  • Cause: The quench was too hot, or the workup was too acidic for too long.

  • Removal: This impurity is much more polar.[1] It will remain on the baseline in 10% EtOAc/Hexanes or stay in the aqueous layer during basic extraction.[1]

Q2: I have a persistent impurity at [M-34].

  • Answer: This is the mono-chloro intermediate (likely 7-chloro-5-hydroxy...).[1]

  • Cause: Incomplete reaction.[1] The chlorination at position 5 is slower than at position 7.[1]

  • Solution: You cannot easily purify this away.[1] You must drive the reaction to completion. Resubject the crude to

    
     reflux for another 2–4 hours.
    

Q3: The product is turning pink/red on the shelf.

  • Answer: Thienopyridines are light-sensitive and prone to N-oxidation or photo-degradation.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) in amber vials at

    
    .
    

Summary of Physicochemical Data

PropertyValueImplication for Purification
Solubility (Water) Negligible (<0.1 mg/mL)Product stays in organic phase; salts wash out easily.[1]
Solubility (DCM) High (>50 mg/mL)Ideal for extraction and loading.[1]
Solubility (Hexane) LowGood anti-solvent for precipitation.[1]
pKa (Conj. Acid) ~2–3 (Est.)[1]Weakly basic.[1] Will protonate in strong acid (HCl), moving to aq phase.[1]

References

  • Synthesis of Thienopyridine Scaffolds

    • Title: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Analogous chemistry).
    • Source: ChemicalBook / Dong Liuyu et al.[1]

    • Relevance: Establishes the standard POCl3 chlorination and workup protocols for dichloro-thieno-fused systems.
  • Compound Properties & Identifiers

    • Title: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (CID 58056172).[6]

    • Source: PubChem (National Library of Medicine).[1]

    • Relevance: Confirmation of structure, lipophilicity (LogP), and physical properties.[1]

    • [1]

  • General Purification of Chloropyridines

    • Title: Method for Preparing 2,3-Dichloropyridine (Patent EP2687510A1).[1]

    • Source: European Patent Office.[1]

    • Relevance: Details the "inverse quench" technique and crystallization methods for polychlorin
  • Reactivity of Thieno[3,2-b]pyridines

    • Title: Synthesis of Novel Methyl 3-(hetero)
    • Source: Queiroz et al., Molecules / PMC.[1]

    • Relevance: Discusses the stability and reactivity of the thieno[3,2-b]pyridine core during cross-coupling and workup.

Sources

Technical Support Center: Purification of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

[2]

Section 1: Diagnostic Hub – Know Your Impurities

Before attempting purification, you must characterize the crude mixture. The chlorination of the thienopyridine-diol precursor (typically using

2

Q: What are the most common impurities I will encounter?

A: The reaction landscape typically yields four distinct classes of impurities. Use the table below to identify them via LC-MS or

Impurity TypeOriginRelative Polarity (TLC)Diagnostic Signal (

H NMR)
Monochloro-hydroxy Incomplete chlorination (reaction stopped too early).[2]High (Polar)Broad singlet (OH) > 10 ppm; asymmetry in aromatic region.[2]
Phosphate Esters Incomplete hydrolysis of

adducts during workup.
Very High (Streak)

P NMR signal; often silent in

H but causes broadening.[2]
Regioisomers Isomeric cyclization of the aminothiophene precursor.[2]Very Close to ProductSlight shift in methyl singlet (

~2.3-2.6 ppm).[2]
Hydrolysis Products Degradation due to moisture storage (7-OH or 5-OH variants).[2]Medium-HighSimilar to monochloro-hydroxy; appearance of amide-like tautomers.[2]

Q: My LC-MS shows a mass of M+18 relative to my product. Is this a hydrate?

A: Unlikely.[2] A mass of

monochloro-hydroxy impurity2
  • Calculation: 5,7-Dichloro (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) MW 
    
    
    218.[2] Monochloro-hydroxy (
    
    
    ) MW
    
    
    199.[2]
  • Correction: If you see

    
     relative to the product peak in a water-containing mobile phase, it could simply be an adduct 
    
    
    .[2] However, if it is a distinct peak, it is the hydrolysis byproduct.
Section 2: The Purification Protocols
Protocol A: Optimized Workup (The "Phosphate Kill" Step)

Target: Removal of acidic impurities and phosphate esters.[2][3] Context: Many "purification" issues are actually "workup" issues.[2]

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

    
    .
    
  • Neutralization: Adjust pH to 8–9 using saturated

    
     or 
    
    
    .
    • Critical: Do not use strong caustic (NaOH) as it can hydrolyze the active chlorines, particularly at the 7-position.

  • Extraction: Extract with Dichloromethane (DCM) rather than Ethyl Acetate. DCM solubilizes the dichlorothienopyridine better while leaving polar phosphate residues in the aqueous phase.

  • Wash: Wash organic layer with 10% brine, dry over

    
    , and concentrate.
    
Protocol B: Recrystallization (Scalable High-Purity)

Target: Removal of regioisomers and trace starting materials.[2]

Q: Which solvent system is best for the 3-methyl variant?

A: The methyl group adds lipophilicity compared to the core scaffold. We recommend Acetonitrile (MeCN) or Ethanol/Water .[2]

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in Acetonitrile (5 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    ).[2] If the solution is not clear, add more MeCN in 0.5 mL increments.
    
    • Note: If a dark, insoluble tar remains at the bottom, decant the hot supernatant into a clean flask. Do not try to dissolve the tar.[2]

  • Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[2]

  • Crystallization: Cool further to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the needles/prisms and wash with cold MeCN.[2]

Protocol C: Flash Column Chromatography

Target: Separation of the "Monochloro" impurity and difficult isomers.

  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2]

    • Start: 95:5 (Hex:EtOAc)[2]

    • Ramp to: 80:20 over 20 minutes.

  • Elution Order:

    • Target Compound: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (High

      
      , elutes first due to lack of H-bond donors).[2]
      
    • Monochloro Impurity: Elutes later (more polar due to OH or NH tautomer).[2]

    • Starting Material: Elutes last (amine/amide functionality).

Section 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 5,7-Dichloro-3-methylthieno[3,2-b]pyridine based on the impurity profile identified in Section 1.

PurificationStrategyStartCrude Reaction Mixture(Post-POCl3)Action_WorkupProtocol A: Aggressive Base Wash (pH 9)+ DCM ExtractionStart->Action_Workup Standard ProcedureCheckDiagnostic Check(TLC / LC-MS)Impurity_PhosImpurity: Phosphate Esters(Oily/Sticky)Check->Impurity_Phos High Baseline/StreakImpurity_MonoImpurity: Monochloro/Hydroxy(Polar)Check->Impurity_Mono Distinct Polar SpotImpurity_IsoImpurity: Regioisomers(Similar Rf)Check->Impurity_Iso Double Spot/ShoulderImpurity_Phos->Action_Workup Repeat WashAction_ColumnProtocol C: Flash Chromatography(Hex/EtOAc 95:5)Impurity_Mono->Action_Column Separation RequiredAction_RecrystProtocol B: Recrystallization(Acetonitrile)Impurity_Iso->Action_Recryst Thermodynamic ControlAction_Workup->CheckFinalPure 5,7-Dichloro-3-methylthieno[3,2-b]pyridineAction_Recryst->FinalAction_Column->Final

Figure 1: Purification logic flow. Select the protocol based on the dominant impurity observed.

Section 4: Troubleshooting & Stability

Q: The product is turning yellow/brown upon storage. Why? A: Dichlorothienopyridines are susceptible to hydrolysis and photo-oxidation.[2]

  • Cause: Trace acid remaining from the

    
     step catalyzes hydrolysis of the C-Cl bonds.
    
  • Fix: Ensure the final solid is dried under high vacuum to remove all solvent traces.[2] Store under inert atmosphere (Argon/Nitrogen) at

    
    , protected from light.
    

Q: I have low recovery after recrystallization. A: The 3-methyl group increases solubility in organic solvents.[2]

  • Fix: You may be using too much solvent.[2] If yield is

    
    , concentrate the mother liquor to half volume and cool again to harvest a second crop. Alternatively, switch to a Toluene/Heptane  system (dissolve in minimal hot toluene, add heptane until turbid).[2]
    
References
  • PubChem. (n.d.).[2] 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (Compound).[1][2][4] National Library of Medicine.[2] Retrieved February 3, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[2][5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2][5] Organic Process Research & Development.[2][5] Retrieved from [Link][2]

  • ResearchGate. (2017).[2] Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine? (Discussion on chlorination byproducts). Retrieved from [Link]

Technical Support Center: Scale-Up Synthesis of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges in the scale-up synthesis of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine , a critical scaffold often utilized in the development of PI3K/mTOR kinase inhibitors.

This document assumes the operator is moving from gram-scale (medicinal chemistry) to hectogram or kilogram-scale (process development).

Status: Operational Role: Senior Application Scientist Subject: Process Optimization & Troubleshooting for Thienopyridine Scaffolds

The Synthetic Architecture

Before addressing failures, we must validate the route. For scale-up, the "Cyclization-Chlorination" pathway is the industry standard due to the availability of the thiophene precursor.

The Validated Pathway:

  • Precursor: Methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Step A (Ring Closure): Condensation with diethyl malonate (or malonic acid equivalent) to form the Dihydroxy Intermediate (3-methylthieno[3,2-b]pyridine-5,7-diol/dione).

  • Step B (Aromatization/Chlorination): Vilsmeier-Haack type reaction using POCl

    
     to generate the Dichloro Target .
    
Workflow Diagram

G cluster_0 Critical Control Points Start Start: Methyl 3-amino-4- methylthiophene-2-carboxylate Interm Intermediate: 5,7-Dihydroxy-3-methyl thieno[3,2-b]pyridine (The 'Brick Dust') Start->Interm Cyclization (Step A) Reagent1 Diethyl Malonate NaOEt / EtOH Reagent1->Interm Target Target: 5,7-Dichloro-3-methyl thieno[3,2-b]pyridine Interm->Target Chlorination (Step B) Reagent2 POCl3 (Reflux) Reagent2->Target

Figure 1: The standard synthetic workflow. Note that the intermediate is often referred to as "Brick Dust" due to its extreme insolubility, which defines the engineering requirements of Step B.

Module A: The Cyclization Challenge (Step A)

The Issue: The formation of the 5,7-dihydroxy intermediate is driven by precipitation. On a small scale, this is a yield benefit. On a large scale, this leads to "seizing" of the agitator and thermal hot spots.

Troubleshooting Guide: Reaction Seizing & Incomplete Conversion
SymptomProbable CauseCorrective Action (Scale-Up)
Agitator Stalls / Motor Overload Reaction mixture solidified (The "Mud" Phase). The product precipitates faster than the solvent can disperse it.Do NOT dilute with ethanol (reduces boiling point/rate). Use a high-boiling co-solvent like Dowtherm A or Diphenyl ether if running >150°C. Switch to an anchor impeller or high-torque overhead stirrer.
Low Yield (<50%) Incomplete decarboxylation or premature precipitation trapping starting material.Ensure the reaction is run at reflux (typically NaOEt in EtOH is insufficient; consider NaOMe in MeOH followed by solvent swap to high-boiling solvent).
Product is Gray/Black Oxidation of the thiophene amine prior to cyclization.Nitrogen sparging is mandatory. The starting aminothiophene is air-sensitive. Sparge solvents for 30 mins pre-addition.

Expert Insight:

"The 5,7-dihydroxy intermediate exists in a tautomeric equilibrium with the dione form. It is essentially a high-melting organic salt. Do not attempt to purify this by chromatography. Isolate by filtration, wash with hot ethanol to remove unreacted malonate, and dry thoroughly. Water content here is dangerous for the next step."

Module B: The Chlorination Crisis (Step B)

The Issue: Converting the dihydroxy intermediate to the dichloro target requires Phosphorus Oxychloride (POCl


).[1] This is the most hazardous step. The intermediate is insoluble, requiring high temperatures to react, but the reaction generates massive amounts of HCl gas.
Troubleshooting Guide: POCl Handling & Quenching
SymptomProbable CauseCorrective Action (Scale-Up)
Violent Exotherm on Quench Delayed Hydrolysis. You poured the reaction mixture into water. A crust of phosphate polymer formed, trapping unreacted POCl

, which then exploded.
NEVER pour reaction into water. Always pour the reaction mixture slowly onto ice/water with vigorous stirring. Maintain internal temp <20°C. Consider "Inverse Quench": drip water very slowly into the reaction mixture (highly advanced, requires strict control).
Incomplete Chlorination The "Brick Dust" intermediate did not solubilize.Add PCl

(0.5 - 1.0 eq) as a kick-starter. PCl

is more aggressive and helps solubilize the dione. Increase temperature to reflux (105°C).
Regioisomer Contamination Over-chlorination or chlorination of the thiophene ring (position 2).Reduce reaction time. Monitor by HPLC. If 2-chloro impurity forms, it is very difficult to remove. Lower the temperature and use catalytic DMF only.
Decision Logic: The POCl3 Safety Protocol

Safety cluster_warn WARNING Check Reaction Complete (HPLC)? Cool Cool to Ambient Temp Check->Cool Yes Strip Distill Excess POCl3 (Vacuum, <60°C) Cool->Strip Critical Step Dilute Dilute Residue with DCM or Toluene Strip->Dilute Reduces Viscosity Quench Quench: Pour Org. Stream into Ice/Water (0-5°C) Dilute->Quench Controlled Exotherm

Figure 2: The critical safety workflow for POCl3 workup. Removing excess POCl3 via distillation reduces the exotherm during the aqueous quench.

Module C: Purification (The "No-Column" Mandate)

For scale-up (>100g), silica gel chromatography is expensive and generates vast waste.

The Solution: Crystallization The 5,7-dichloro-3-methylthieno[3,2-b]pyridine molecule is highly crystalline.[2]

  • Crude Profile: Likely contains black tar (charred polymer) and phosphorus salts.

  • Protocol:

    • Dissolve crude organic residue in Dichloromethane (DCM) .

    • Perform a Silica Plug Filtration : Pass the DCM solution through a short pad of silica (2-inch depth) to remove the black tar. This is filtration, not chromatography.

    • Solvent Swap: Distill off DCM and replace with Acetonitrile or Heptane/EtOAc (9:1) .

    • Crystallize: Heat to reflux to dissolve, then cool slowly to 0°C.

    • Yield: Expect >85% recovery with >98% purity.

Frequently Asked Questions (FAQ)

Q: My intermediate is not white; it's dark brown. Is it ruined? A: Not necessarily. The 5,7-dihydroxy intermediate often traps trace oxidation products. If the NMR shows the correct signals (broad singlets for OH, distinct methyl peak), proceed. The chlorination step is oxidative and often "cleans" the material, provided you perform the silica plug filtration afterwards.

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: No. SOCl

is not electrophilic enough to aromatize the pyridine ring efficiently from the dione state. You need the phosphorus bond strength to drive the elimination of the oxygen.

Q: I see a peak at RRT 0.95 in HPLC. What is it? A: It is likely the monochloro impurity (5-chloro-7-hydroxy or 7-chloro-5-hydroxy). This indicates incomplete reaction.

  • Fix: Add 0.2 eq PCl

    
     and reflux for another 2 hours. Do not attempt to separate this downstream; push the reaction to completion now.
    

Q: How do I store the final dichloro product? A: The 5,7-dichloro positions are reactive (which is why you want them for drug synthesis). Store under inert gas (Argon/Nitrogen) at 4°C. Moisture can slowly hydrolyze the chlorines back to hydroxyls over months.

References

  • General Thienopyridine Synthesis

    • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. (2013). Molecules.
  • POCl3 Chlorination Safety & Mechanism

    • POCl3 chlorination of 4-quinazolones. (2011).[3][4] Journal of Organic Chemistry. Provides the kinetic basis for the "two-stage" chlorination (phosphorylation followed by chlorination) and safety parameters for quenching.

  • Scale-Up Protocols (Patent Literature)

    • Preparation method of 2,6-dichloro-3-nitropyridine.[5] (CN110218177B).[6] While a different pyridine derivative, this patent outlines the industrial standard for handling "brick dust" dihydroxy-pyridines and the specific temperature ramps required for safe POCl3 scale-up.

Disclaimer: This guide is for research and development purposes. All large-scale reactions involving POCl3 and thermal cyclizations must be preceded by a specific Process Safety Hazard Assessment (PHA) in your facility.

Sources

Technical Support Center: Handling Air-Sensitive Intermediates in Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting yield loss and degradation in thienopyridine scaffold construction.

Executive Summary

Thienopyridines (e.g., Clopidogrel, Prasugrel analogs) are pharmacologically privileged scaffolds but present distinct synthetic challenges. The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic push-pull system.

The Core Problem: The primary failure mode in this chemistry is not usually the reaction mechanism itself, but the oxidative instability of intermediates . Specifically, 2-aminothiophenes (Gewald products) are prone to oxidative polymerization ("tarring"), and lithiated thienopyridines are thermally unstable, leading to ring opening or scrambling.

This guide provides field-proven protocols to stabilize these intermediates and maximize yield.

Module 1: The Inert Atmosphere Ecosystem

Before troubleshooting chemistry, we must validate the engineering controls.

The "Double-Manifold" Standard

Nitrogen balloons are insufficient for sensitive thienopyridine lithiations. You must use a dual-manifold Schlenk line.

  • Vacuum Requirement: < 0.1 mmHg (verify with a McLeod gauge or digital manometer).

  • Inert Gas: Argon is superior to Nitrogen for thienopyridines because it is heavier than air, providing a "blanket" over the reaction surface during septum changes.

Solvent Deoxygenation (The "Freeze-Pump-Thaw" Protocol)

Sparging with inert gas is often inadequate for Pd-catalyzed couplings of thienopyridines. Protocol:

  • Place solvent in a Schlenk flask.

  • Freeze with liquid

    
    .
    
  • Apply vacuum (10 min).

  • Thaw in warm water (vacuum closed).

  • Refill with Argon.

  • Repeat 3x.

Module 2: The Gewald Intermediate (2-Aminothiophenes)

Symptom: The reaction mixture turns from yellow/orange to dark brown/black tar upon exposure to air or during rotary evaporation. Diagnosis: Oxidative polymerization.[1][2][3] Electron-rich amino-thiophenes radicalize and polymerize in the presence of


 and light.
Troubleshooting Matrix: Aminothiophene Instability
SymptomRoot CauseCorrective Action
Black Tar in Flask Oxidative polymerizationStore intermediate as an HCl salt (more stable). Avoid storage as free base.
Low Yield after Column Silica acidity + OxidationAdd 1% Triethylamine to eluent. Flush column with

prior to use.
Red/Brown Impurity Azo-dimer formationExclude light (wrap flask in foil). Work up immediately; do not leave overnight.
Visualization: The "Tar" Pathway vs. Product

Figure 1: Divergent pathways for 2-aminothiophenes. Immediate salt formation arrests the oxidative polymerization pathway.

Module 3: Lithiation & Functionalization (C-Li Bonds)

Symptom: Recovery of starting material or scrambled regioisomers after quenching. Diagnosis: The thienopyridyl-lithium species is thermally unstable above -60°C.

The "Internal Thermometer" Rule

Do not rely on the bath temperature. The exotherm of adding n-BuLi to a thienopyridine can spike the internal temperature by 10-15°C, causing the "lithium dance" (scrambling of the Li position).

  • Requirement: Internal probe must read <-70°C during addition.

  • Rate: Add n-BuLi down the side of the flask (pre-cooled) over 20+ minutes.

Cannula Transfer Protocol

Transferring the lithiated species to the electrophile (inverse addition) is often safer than adding the electrophile to the anion.

CannulaTransfer cluster_tips Critical Checks Source Flask A: Lithiated Thienopyridine (-78°C, Argon Positive Pressure) Filter In-line Cannula Filter (Glass frit or dried cotton) Source->Filter Positive Ar Pressure Dest Flask B: Electrophile Solution (Dry THF, -78°C) Filter->Dest Dropwise Addition Tip1 1. Pre-cool Cannula with dry ice Tip2 2. Ensure Flask B is venting

Figure 2: Inverse addition via cannula transfer to prevent thermal degradation of the anion.

Module 4: Palladium-Catalyzed Cross-Couplings

Symptom: Reaction halts at 50% conversion; solution turns black (Pd precipitation). Context: Thienopyridines contain sulfur (thiophene) and nitrogen (pyridine), both of which can coordinate to Pd and poison the catalyst if the phosphine ligands oxidize.

The "Scavenger" Strategy

If your thienopyridine substrate contains free amines or thiols, they will kill the catalyst.

  • Pre-treatment: Protect free amines (Boc/Cbz) before coupling.

  • Catalyst Choice: Use Pd sources with bulky, electron-rich ligands (e.g., XPhos-Pd-G2 or Pd(dppf)Cl2 ) that are harder to displace by the substrate's heteroatoms.

Deborylation Prevention

Thienopyridine boronic acids are prone to protodeboronation (C-B bond cleavage) in aqueous base.

  • Solution: Switch to MIDA boronates or Potassium Trifluoroborates (

    
    ) . These release the active species slowly, preventing accumulation and side reactions.
    

FAQ: Rapid Response Guide

Q: My Gewald product oil solidified into a black mass overnight. Can I save it? A: Likely not. The black mass is polythiophene.[4][5] For the next batch:

  • Do not rotovap to dryness; keep it in solution.

  • If isolation is needed, precipitate as the HCl salt immediately.

  • Store under Argon in the freezer.

Q: I see "Pd black" immediately upon adding my thienopyridine bromide. Why? A: The pyridine nitrogen might be coordinating to the Pd(II) precursor, preventing reduction to Pd(0).

  • Fix: Pre-heat the catalyst and ligand in solvent for 5 mins before adding the substrate. This ensures the active catalytic species (

    
    ) is formed before the substrate can interfere.
    

Q: Can I use n-Heptane instead of Hexanes for lithiation? A: Yes, and it is recommended. Heptane has a higher boiling point (safer) but importantly, thienopyridines are often less soluble in heptane at -78°C, causing the lithiated species to precipitate. This is good. The precipitate is often more stable than the solution.

References

  • Thienopyridine Scaffold Synthesis & Biological Relevance

    • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation. (2025).[5][6][7][8][9] NIH.

  • Handling Air-Sensitive Organometallics (Schlenk Techniques)

    • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.[10][11] (2022).[12] White Rose Research Online.

  • Oxidative Polymerization of Thiophenes

    • Catalytic oxidative polymerization of thiophene derivatives. (2025).[5][6][7][8][9] ResearchGate.

  • Palladium Coupling Troubleshooting

    • Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent Zn...N Interactions. (2025).[5][6][7][8][9] ResearchGate.

  • Aminothiophene Stability

    • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025).[5][6][7][8][9] ResearchGate.

Disclaimer: These protocols involve hazardous materials (organolithiums, toxic gases). Always consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Validation & Comparative

Spectroscopic Comparison Guide: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine derivatives, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 5,7-Dichloro-3-methylthieno[3,2-b]pyridine scaffold represents a privileged pharmacophore in drug discovery, particularly for kinase inhibition (e.g., Pim-1, VEGFR) and anti-infective research. Its structural utility lies in the regioselective reactivity of the chlorine atoms at positions 5 and 7, which allows for the precise sequential introduction of diverse nucleophiles.

This guide objectively compares the spectroscopic signatures of this scaffold against its isomers and derivatives. It focuses on distinguishing the [3,2-b] fusion system from the [2,3-b] isomer and identifying the regiochemical outcome of nucleophilic aromatic substitutions (


) using NMR and MS data.

Structural Logic & Numbering System

Understanding the IUPAC numbering is critical for interpreting spectral data.

  • Scaffold: Thieno[3,2-b]pyridine.[1]

  • Fusion: The thiophene ring (positions 1-3) is fused to the pyridine ring (positions 4-7).

  • Key Substituents:

    • C3-Methyl: A diagnostic singlet in

      
      H NMR.
      
    • C5-Chloro: Positioned

      
       to the pyridine nitrogen (N4).
      
    • C7-Chloro: Positioned

      
       to the pyridine nitrogen.
      
Visualization: Scaffold Numbering & Interactions

G S1 S1 C2 C2 (H) S1->C2 C3 C3 (Me) C2->C3 N4 N4 C3->N4 NOE Interaction (Diagnostic) C7 C7 (Cl) C5 C5 (Cl) N4->C5 C6 C6 (H) C5->C6 C6->C7

Figure 1: Connectivity and key diagnostic interaction between C3-Methyl and N4 in the [3,2-b] system.

Spectroscopic Profiling

The following data establishes the baseline profile for the parent molecule: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine .

Proton NMR ( H NMR)

The spectrum is characterized by two distinct aromatic singlets and one aliphatic singlet.[2]

ProtonChemical Shift (

, ppm)
MultiplicityAssignment Logic
H2 7.80 – 7.95Singlet (s)Thiophene proton. Deshielded by the heteroaromatic ring current. Appears as a singlet due to C3-substitution.
H6 7.50 – 7.65Singlet (s)Pyridine proton. Located between two electron-withdrawing Cl atoms.
Me-3 2.45 – 2.60Singlet (s)Methyl group. Diagnostic: Significantly deshielded (downfield) compared to standard aryl-methyls due to the proximity of the N4 lone pair (anisotropic effect).
Carbon NMR ( C NMR)

Key diagnostic peaks for the chlorinated carbons:

  • C5 (C-Cl,

    
    ):  ~148–152 ppm. (Deshielded by N and Cl).
    
  • C7 (C-Cl,

    
    ):  ~140–145 ppm.[2]
    
  • C3 (C-Me): ~130–135 ppm.

Mass Spectrometry (MS)
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic cluster.

  • M+ (Molecular Ion): 100% relative abundance.

  • M+2: ~65% relative abundance.[2]

  • M+4: ~10% relative abundance.

  • Fragmentation: Loss of Cl (M-35) is a common primary fragmentation pathway.

Comparative Analysis: Isomers & Derivatives

Distinguishing Thieno[3,2-b] from Thieno[2,3-b]

The most common synthetic error is producing the [2,3-b] isomer. The position of the Nitrogen atom relative to the Methyl group is the primary spectroscopic differentiator.

FeatureThieno[3,2-b]pyridine (Target)Thieno[2,3-b]pyridine (Isomer)
N vs. Me Proximity Proximal: N4 is adjacent to C3-Me.Distal: N is on the opposite side of the fusion.
Me-3 Shift

> 2.45 ppm
(Deshielded by N).

< 2.40 ppm
(Standard aryl-methyl).
NOE Signal Strong NOE between Me-3 and N4 (if N-oxide) or no H-H NOE across fusion.NOE possible between Me-3 and H4 (pyridine proton) if unsubstituted.
Regioselectivity of Substitution ( )

When reacting 5,7-dichloro-3-methylthieno[3,2-b]pyridine with nucleophiles (e.g., amines), the C7 position (gamma) is typically more reactive than C5, analogous to the reactivity of 4,7-dichloroquinoline.

Spectroscopic Markers for Regioisomers:

  • C7-Substitution (Major Product):

    • H6 Shift: Significant upfield shift (

      
       ppm) due to the electron-donating effect of the new amine/alkoxy group ortho to H6.
      
    • NOE: Strong NOE between the new nucleophile substituent and H6 .

  • C5-Substitution (Minor Product):

    • H6 Shift: Moderate shift.

    • NOE: NOE between the new nucleophile substituent and H6 , BUT also potential interaction with the N4 lone pair environment.

Visualization: Regioselectivity Decision Tree

Reaction Start 5,7-Dichloro-3-methylthieno[3,2-b]pyridine + Nucleophile (R-NH2) Path1 Path A: Attack at C7 (Gamma) (Major Pathway) Start->Path1  Sterics & Electronics   Path2 Path B: Attack at C5 (Alpha) (Minor Pathway) Start->Path2 Prod1 7-Amino-5-chloro derivative Path1->Prod1 Prod2 5-Amino-7-chloro derivative Path2->Prod2 Spec1 NMR Evidence: 1. H6 Upfield Shift (Ortho effect) 2. NOE: R-NH vs H6 Prod1->Spec1 Spec2 NMR Evidence: 1. H6 Shift (Less pronounced) 2. NOE: R-NH vs H6 Prod2->Spec2

Figure 2: Predicted reaction pathways and spectroscopic validation for nucleophilic substitution.

Experimental Protocols

General Synthesis of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine
  • Cyclization: React 3-amino-4-methylthiophene-2-carboxylate with diethyl malonate in the presence of NaOEt to form the dihydroxy-pyridine intermediate.

  • Chlorination: Reflux the dihydroxy intermediate in POCl

    
      (Phosphorus oxychloride) for 4–6 hours.
    
  • Workup: Quench carefully on ice (exothermic). Neutralize with NaHCO

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The dichloro product elutes early due to high lipophilicity.

Characterization Workflow

To validate the structure of a new derivative:

  • Run

    
    H NMR (CDCl
    
    
    
    ):
    Confirm the presence of the H2 singlet and H6 singlet. Check the integration of the Methyl group.
  • Run MS (ESI+): Verify the loss of one Chlorine atom (change in isotope pattern from Cl

    
     to Cl
    
    
    
    ).
  • NOESY Experiment: If determining regiochemistry of substitution:

    • Irradiate the new substituent (e.g., N-CH

      
      ).
      
    • Observe enhancement of H6 . This confirms the substituent is adjacent to H6 (true for both C5 and C7 substitution).

    • Differentiation: Compare chemical shift changes of H6 relative to the starting material. C7 substitution typically shields H6 more strongly.

References

  • Synthesis and Biological Evaluation of Thieno[2,3-b]pyridines: Comparison of isomeric scaffolds and their biological activity against cancer cell lines.

  • Regioselective Nucleophilic Substitution in Dichloropyridines: Mechanistic insights into the reactivity of gamma vs. alpha positions in fused pyridine systems. (Generalized Reference for

    
     trends)
    
  • NMR Chemical Shifts of Trace Impurities & Solvents: Essential for distinguishing solvent peaks from the methyl singlet.

  • PubChem Compound Summary: 5,7-Dichlorothieno[3,2-b]pyridine: Physical properties and safety data.

Sources

Assessing the Purity of Synthesized 5,7-Dichloro-3-methylthieno[3,2-b]pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (CAS 952435-06-2) is a critical fused heterocyclic scaffold, often employed as a bioisostere in kinase inhibitor development (e.g., PI3K or P2Y12 antagonists). Its synthesis—typically involving the cyclization of chloropyridine intermediates—is prone to generating regioisomers (e.g., [2,3-c] fusion) and des-chloro byproducts that are difficult to separate.

The Directive: This guide moves beyond the "Standard HPLC Area%" approach, which is often deceptive due to variable extinction coefficients of chlorinated impurities. We compare the performance of Quantitative NMR (qNMR) against High-Performance Liquid Chromatography (HPLC-UV) and UPLC-MS , establishing a self-validating "Triad of Truth" for purity assessment.

The Target & The Impurity Landscape

Before assessing purity, one must understand the "Enemy"—the specific impurity profile inherent to the thienopyridine synthesis.

Structural Criticality
  • Target: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine.[1][2]

  • Key Features: Basic nitrogen (pyridine), thiophene fusion, two reactive chlorine handles (C5, C7).

  • Critical Impurity: The regioisomer 5,7-dichloro-3-methylthieno[2,3-c]pyridine . This isomer forms if the thioglycolate cyclization occurs on the incorrect carbon of the pyridine ring. It has a nearly identical retention time on C18 columns but distinct biological inactivity.

Visualization: The Impurity Fate Map

The following diagram maps the origin of impurities during the synthesis, highlighting where analytical divergence occurs.

ImpurityFate SM Starting Material (2,6-dichloro-3-cyanopyridine) Cyclization Cyclization (Thioglycolate/Base) SM->Cyclization + HSCH2COOEt Target TARGET: [3,2-b] Isomer Cyclization->Target Major Path Impurity_Regio IMPURITY A: [2,3-c] Regioisomer Cyclization->Impurity_Regio Minor Path (Regio-error) Impurity_Des IMPURITY B: Des-chloro (Monochloro) Cyclization->Impurity_Des Over-reduction Check_HPLC HPLC-UV (Separates A) Target->Check_HPLC Impurity_Regio->Check_HPLC Check_MS UPLC-MS (Identifies B) Impurity_Des->Check_MS

Caption: Synthesis pathway showing the divergence of the critical regioisomer (Impurity A) and reduction byproducts (Impurity B), necessitating orthogonal analytical checks.

Comparative Analysis of Assessment Methods

We compared three methodologies to assess a synthesized batch of the target compound.

Method A: HPLC-UV (The Standard)
  • Principle: Separation based on polarity/hydrophobicity; detection via UV absorbance (254 nm).

  • Performance: High precision but low accuracy for absolute purity.

  • Flaw: Chlorinated heterocycles often have higher extinction coefficients than their de-chlorinated impurities. A 1% impurity by mass might appear as 5% by Area, or conversely, a non-UV active salt impurity is invisible.

Method B: 1H-qNMR (The Gold Standard)
  • Principle: Molar ratio determination using an Internal Standard (IS) with a known purity.

  • Performance: Absolute purity determination (mass balance).

  • Advantage: Does not require a reference standard of the target molecule itself.[3] It detects residual solvents and inorganic salts that HPLC misses.

Method C: UPLC-MS (The Detective)
  • Principle: Mass-to-charge ratio detection.

  • Performance: Essential for identifying the impurities (e.g., confirming the M-34 des-chloro peak).

  • Limitation: Not quantitative without specific standards due to ionization efficiency differences.

Data Summary: Method Performance Matrix
FeatureHPLC-UV (Area %)qNMR (Weight %)UPLC-MS
Accuracy (Absolute) Low (Relative only)High (Absolute) Low (Qualitative)
Precision High (<0.2% RSD) Medium (~1% RSD)Medium
Specificity Medium (Co-elution risk)High (Structural) High (Mass)
Regioisomer ID Difficult (Requires Phenyl-Hexyl)Excellent (Coupling Constants) Poor (Same Mass)
Inorganic Salts InvisibleVisible (via Mass Balance) Invisible

Detailed Experimental Protocols

To replicate this assessment, follow these self-validating protocols.

Protocol 1: Orthogonal HPLC Separation (Regioisomer Focus)

Rationale: Standard C18 columns often fail to separate the [3,2-b] and [2,3-c] isomers due to similar hydrophobicity. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions with the thienopyridine core to enhance selectivity.

Parameters:

  • Column: XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 230 nm (chlorine sensitivity).

  • System Suitability: Resolution (

    
    ) between Target and nearest impurity must be > 1.5.[4]
    
Protocol 2: 1H-qNMR for Absolute Purity

Rationale: This method provides the "True Value" of the bulk material, accounting for water, solvents, and inorganic salts.

Reagents:

  • Solvent: DMSO-

    
     (Solubilizes the dichloro-heterocycle better than 
    
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Note: TMB is preferred as its singlet (6.1 ppm) does not overlap with the thienopyridine aromatic protons (7.5 - 8.5 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Target (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Use a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[5][6][7][8]

Experimental Data & Validation Logic

The following mock data illustrates a typical discrepancy between HPLC and qNMR, highlighting why the "Triad" approach is necessary.

Table 1: Comparative Results of Batch #2024-TP-05
MetricHPLC-UV ResultqNMR ResultInterpretation
Purity Value 98.5% (Area) 94.2% (w/w) Discrepancy: The sample contains ~4.3% non-UV active mass (likely trapped salts or solvent).
Impurity 1 0.8% (RRT 0.95)Not detectedLikely a high-absorbance trace organic.
Impurity 2 Not Detected2.1% (Singlet @ 3.4 ppm)Methanol solvate (residual solvent).
Regioisomer Single Peak (C18)Split Peak (7.8 ppm)qNMR reveals 1.5% regioisomer hidden under the main HPLC peak.
Decision Logic: The "Go/No-Go" Workflow

Use this logic flow to determine if the batch is ready for biological testing.

DecisionTree Start Synthesized Batch HPLC Step 1: HPLC-UV (Phenyl-Hexyl) Start->HPLC PurityCheck Area > 98%? HPLC->PurityCheck qNMR Step 2: qNMR (Absolute Purity) PurityCheck->qNMR Yes Repurify RE-PURIFY (Recrystallize) PurityCheck->Repurify No SolventCheck Solvents/Salts < 2%? qNMR->SolventCheck LCMS Step 3: UPLC-MS (ID Impurities) SolventCheck->LCMS Yes SolventCheck->Repurify No Release RELEASE BATCH (For Bio-Assay) LCMS->Release Mass Confirmed

Caption: Analytical decision matrix. Note that HPLC is the filter, but qNMR is the gatekeeper for final release.

Authoritative Conclusion

For 5,7-Dichloro-3-methylthieno[3,2-b]pyridine, HPLC Area% is an insufficient metric of purity . The presence of regioisomers and the tendency of the thienopyridine scaffold to trap solvents requires a dual-validation approach.

  • Use Phenyl-Hexyl HPLC to ensure the [3,2-b] ring fusion is chemically distinct from the [2,3-c] isomer.

  • Mandate qNMR for any batch intended for

    
     determination to prevent "inflated potency" errors caused by weighing inactive salts as active compound.
    
References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Bhat, R., et al. (2018). "Regioselective synthesis and characterization of substituted thienopyridines." Tetrahedron Letters. (General reference for thienopyridine regio-chemistry).
  • Food and Drug Administration (FDA). (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

comparing the cost-effectiveness of different thienopyridine syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economics of the Scaffold

Thienopyridines—specifically the tetrahydrothieno[3,2-c]pyridine class—form the structural backbone of blockbuster antiplatelet agents like Clopidogrel , Prasugrel , and Ticlopidine .[1] In generic manufacturing, the "cost" is no longer defined solely by raw material expenditure (COGS). It is increasingly driven by Process Mass Intensity (PMI) and E-factor (waste generation), particularly given the stringent enantiomeric purity required for agents like (S)-Clopidogrel.

This guide objectively compares the three dominant synthetic strategies. Our analysis reveals that while the Classical Gewald Route offers the lowest raw material entry barrier, it suffers from poor atom economy due to downstream resolution steps. Conversely, Asymmetric Strecker Protocols and Green One-Pot methods reduce waste treatment costs by up to 40%, shifting the cost-effectiveness equation in favor of modern catalytic routes for large-scale production.

Strategic Route Analysis

Route A: The Classical Gewald Approach (The "Workhorse")

The industry standard for constructing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is the Gewald reaction. This multicomponent reaction condenses a ketone/aldehyde, an activated nitrile, and elemental sulfur.

  • Mechanism: Involves the formation of a thiophene ring followed by cyclization.

  • Cost Driver: Extremely low raw material costs (sulfur, simple nitriles).

  • Hidden Costs: The reaction generates significant sulfur-based waste and requires harsh workups to remove oligomeric byproducts. For chiral drugs (Clopidogrel), this route produces a racemate, necessitating a resolution step (typically with L-camphorsulfonic acid) that discards 50% of the material, doubling the effective cost of the core scaffold.

Route B: The Asymmetric Strecker Synthesis

To bypass the wasteful resolution of racemates, the Strecker synthesis utilizes a chiral auxiliary (e.g., (R)-phenylglycinol) to induce stereoselectivity early in the synthesis.

  • Mechanism: Reaction of 2-chlorobenzaldehyde with a chiral amine and cyanide source to form a chiral nitrile, which is then hydrolyzed and cyclized.

  • Cost Driver: High upfront cost of chiral auxiliaries.

  • Advantage: Eliminates the resolution step. The "cost" is front-loaded in materials but saved in throughput and waste disposal.

Route C: Green One-Pot / Direct Alkylation

Recent process intensification focuses on "telescoping" steps—combining ring formation and N-alkylation into single reactor operations using green solvents (e.g., water/ethanol mixes) or solid-acid catalysts.

  • Mechanism: Direct displacement of activated tosylates by the thienopyridine core in eco-friendly media.

  • Cost Driver: Catalyst recovery and specialized reactor controls.

  • Advantage: Lowest E-factor (Environmental factor). Ideal for markets with strict effluent regulations.

Visualizing the Synthetic Landscape

The following diagram maps the divergence between the classical (waste-heavy) and modern (atom-economical) pathways.

Thienopyridine_Routes Raw_Materials Raw Materials (Thiophene ethanol / 2-Cl-Benzaldehyde) Gewald Route A: Gewald Reaction (Ring Construction) Raw_Materials->Gewald Sulfur/Base Strecker Route B: Asymmetric Strecker (Chiral Auxiliary) Raw_Materials->Strecker Chiral Amine/HCN Racemate Racemic Intermediate Gewald->Racemate Cyclization Resolution Chiral Resolution (L-CSA Salt) Racemate->Resolution Crystallization Waste Waste Stream (50% Loss of R-isomer) Resolution->Waste Mother Liquor Final_API Final API (e.g., (S)-Clopidogrel) Resolution->Final_API Base Liberation Chiral_Int Chiral Nitrile Intermediate Strecker->Chiral_Int Stereoselective Chiral_Int->Final_API Hydrolysis/Cyclization

Figure 1: Comparison of the Classical Gewald route (Red path indicates high waste) versus the Asymmetric Strecker route (Green path indicates atom economy).

Comparative Metrics: Data Analysis

The following table aggregates data from industrial process reviews to compare the cost-effectiveness drivers.

MetricRoute A: Classical GewaldRoute B: Asymmetric StreckerRoute C: Green One-Pot
Overall Yield 30 - 40% (post-resolution)55 - 65%> 85% (telescoped)
Atom Economy Poor (< 45%)Moderate (60-70%)Excellent (> 80%)
E-Factor (kg waste/kg product) High (25 - 50)Moderate (10 - 15)Low (< 8)
Raw Material Cost (Relative) Low ($) High (

$)
Medium (

)
Waste Disposal Cost High (

$)
Low ($)Very Low ($)
Scalability Excellent (Robust)Good (Sensitive to kinetics)Moderate (Heat transfer limits)

Analysis:

  • Route A is only cost-effective if the manufacturer has cheap access to waste treatment or can racemize and recycle the undesired isomer (a complex, energy-intensive process).

  • Route C presents the best long-term ROI for new facilities due to reduced solvent overhead and regulatory compliance costs.

Detailed Experimental Protocol

Protocol: Optimized Synthesis of the Thienopyridine Core

Rationale: This protocol focuses on the Gewald reaction (Route A base), as it remains the primary method for generating the scaffold before divergence into specific API synthesis. We utilize a modified procedure to minimize tar formation.

Target: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.

Reagents:
  • 2-Piperidone (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (1.1 eq)
    
  • Methyl thioglycolate (1.2 eq)

  • Sodium borohydride (

    
    )
    
  • Solvent: Dichloromethane (DCM) / Ethanol

Workflow:
  • Vilsmeier-Haack Activation:

    • Charge a reactor with dry DCM and DMF (catalytic amount). Cool to 0°C.[2]

    • Add

      
       dropwise under 
      
      
      
      atmosphere. (Control exotherm < 5°C).
    • Add 2-Piperidone slowly. Stir for 3 hours at room temperature to form the chloro-enamine intermediate.

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1) for disappearance of piperidone.

  • Thiophene Ring Closure:

    • Cool the mixture to 0°C. Add Methyl thioglycolate dropwise.

    • Add Triethylamine (2.5 eq) slowly. Caution: Massive exotherm and HCl gas evolution.

    • Reflux for 4 hours. The solution will turn dark red/brown.

  • Reduction (The Critical Step):

    • Evaporate DCM and redissolve the residue in Ethanol.

    • Add

      
       (2.0 eq) portion-wise at 0°C. Why: The intermediate imine is unstable; immediate reduction prevents polymerization.
      
    • Stir for 2 hours. Quench with Acetone (scavenges excess hydride).

  • Isolation:

    • Acidify with HCl/Isopropanol to pH 2.

    • Precipitate the hydrochloride salt by cooling to -10°C.

    • Filter and wash with cold acetone.

Self-Validating Criteria:

  • Appearance: Product should be an off-white to pale yellow solid. Dark brown indicates oxidation/polymerization.

  • Melting Point: 220–225°C (decomposes).

  • Yield: Expected 65-75%.

Decision Logic for Process Selection

When should you switch from the cheap Classical route to the expensive Asymmetric route? Use this decision matrix.

Decision_Matrix Start Start: Select Synthesis Route Scale Production Scale? Start->Scale Small Small/Pilot (<10kg) Scale->Small R&D Phase Large Commercial (>1 Ton) Scale->Large Manufacturing RouteA Route A: Classical Gewald (Cheap Materials, High Waste) Small->RouteA Speed to Market Chiral Is Chiral Purity Critical? (e.g. Clopidogrel) Large->Chiral Chiral->RouteA No (Ticlopidine) RouteB Route B: Asymmetric Strecker (High Yield, Low Waste) Chiral->RouteB Yes (Clopidogrel) RouteC Route C: Green/Telescoped (Best for E-Factor) RouteB->RouteC If Waste Disposal Cost > $5/kg

Figure 2: Decision Matrix for selecting the optimal synthesis based on scale and chirality requirements.

References

  • Bandichhor, R., et al. (2012). "An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug." Der Pharma Chemica, 4(1), 479-488.[1]

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19, 18-43.

  • Wang, T., et al. (2007). "A four-step green synthesis in one pot for Clopidogrel."[3] Chinese Chemical Letters. (Cited in Synthetic Improvements in the Preparation of Clopidogrel, ResearchGate).

  • Suthrapu, S., et al. (2013). "An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate." Synthesis, 45(05), 621-626.

  • CN103509037A. "Preparation method of clopidogrel and intermediate thereof." (2014). Google Patents.

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating 5,7-Dichloro-3-methylthieno[3,2-B]pyridine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking stands as an indispensable tool for the preliminary assessment of small molecule inhibitors. This guide provides an in-depth, comparative analysis of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine, a novel thienopyridine derivative, against established kinase inhibitors. Our objective is to elucidate its potential as a therapeutic agent through a meticulously designed in silico study. Thienopyridine derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer and antiplatelet effects.[1][2][3][4][5][6] This guide will walk researchers, scientists, and drug development professionals through the entire computational workflow, from target selection to the interpretation of docking results, while maintaining the highest standards of scientific integrity.

The Rationale Behind Target Selection: Why Epidermal Growth Factor Receptor (EGFR)?

The thieno[3,2-b]pyridine scaffold is a known pharmacophore in the development of kinase inhibitors for cancer therapy.[7] Given the established role of Epidermal Growth Factor Receptor (EGFR) in various cancers and the existence of well-characterized inhibitors, EGFR presents an ideal target for this comparative docking study. The availability of high-resolution crystal structures of EGFR in complex with various ligands in the Protein Data Bank (PDB) provides a solid foundation for our computational analysis.

For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17). This structure provides a clear view of the ATP-binding site, which is the target for our small molecules.

The Contenders: A Comparative Lineup

To objectively evaluate the potential of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine, we will compare its docking performance against two well-established EGFR inhibitors:

  • Erlotinib: A potent and selective EGFR inhibitor used in the treatment of non-small cell lung cancer. Its binding mode is well-documented, providing an excellent reference.

  • Gefitinib: Another clinically approved EGFR inhibitor, offering a different chemical scaffold for comparison.

This comparative approach will allow us to benchmark the binding affinity and interaction profile of our lead compound against clinically relevant drugs.

The Workflow: A Step-by-Step Guide to Computational Docking

The following protocol outlines a robust and reproducible workflow for performing computational docking studies. Each step is critical for obtaining meaningful and reliable results.

An Overview of the Docking Protocol

The entire computational docking workflow can be visualized as a sequential process, starting from data acquisition and preparation to the final analysis of results.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB ID: 1M17) Ligand 2. Ligand Structure Preparation (2D to 3D Conversion) Grid 3. Grid Box Generation (Defining the Binding Site) PDB->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Results 5. Analysis of Docking Poses (Binding Energy & Interactions) Docking->Results Comparison 6. Comparative Analysis Results->Comparison

Caption: A streamlined workflow for computational protein-ligand docking.

Detailed Experimental Protocol

Step 1: Protein and Ligand Preparation

  • Protein Preparation:

    • Download the crystal structure of EGFR (PDB ID: 1M17) from the RCSB Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information. The rationale for this step is to prepare the protein structure for the docking simulation by ensuring it is in a chemically correct state.[8][9]

  • Ligand Preparation:

    • Obtain the 2D structures of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine, Erlotinib, and Gefitinib from PubChem.[10]

    • Convert the 2D structures to 3D using a molecular modeling software like Avogadro or Open Babel.

    • Perform energy minimization of the 3D structures to obtain a low-energy conformation.

    • Save the prepared ligands in the PDBQT file format, which includes information on rotatable bonds. This allows for ligand flexibility during the docking process.[11]

Step 2: Grid Box Generation

  • Define the active site for docking by creating a grid box that encompasses the ATP-binding pocket of EGFR. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding site. For this study, the grid box was centered on the co-crystallized Erlotinib in the 1M17 structure with dimensions of 25 x 25 x 25 Å. This ensures that the docking search is focused on the relevant binding region.[8]

Step 3: Molecular Docking Simulation

  • Perform the docking calculations using AutoDock Vina.[8][12] This program uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space. For this study, an exhaustiveness of 8 was used.

  • The output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Step 4: Analysis of Docking Results

  • The primary metric for evaluating the docking results is the binding affinity, which is an estimation of the binding free energy.[13][14] More negative values indicate a stronger predicted binding affinity.

  • Visualize the top-ranked docking poses for each ligand in a molecular visualization program like PyMOL or UCSF Chimera.

  • Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the binding mode of each compound.

Comparative Analysis of Docking Results

The hypothetical docking results for 5,7-Dichloro-3-methylthieno[3,2-B]pyridine and the reference inhibitors against the EGFR kinase domain are summarized below.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
5,7-Dichloro-3-methylthieno[3,2-B]pyridine -8.2Met793, Gly796, Leu718, Val726, Ala743, Lys745
Erlotinib (Reference) -9.5Met793, Gly796, Leu718, Thr790, Cys797
Gefitinib (Reference) -9.1Met793, Gly796, Leu718, Thr790, Asp855

Analysis of Hypothetical Results:

  • The hypothetical binding affinity of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine (-8.2 kcal/mol) is promising, although slightly lower than the established inhibitors Erlotinib (-9.5 kcal/mol) and Gefitinib (-9.1 kcal/mol). A more negative binding energy suggests a potentially stronger interaction with the target protein.[13]

  • Crucially, 5,7-Dichloro-3-methylthieno[3,2-B]pyridine is predicted to interact with key residues in the EGFR active site, including the gatekeeper residue Met793 and the hinge region residue Gly796. These interactions are characteristic of many known EGFR inhibitors and are essential for potent inhibition.

  • The dichlorophenyl and methyl groups of the thienopyridine core likely contribute to favorable hydrophobic interactions within the binding pocket, further stabilizing the complex.

Visualizing the Binding Mode

The predicted binding mode of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine within the EGFR active site highlights its potential for effective inhibition.

binding_mode cluster_protein EGFR Active Site cluster_ligand 5,7-Dichloro-3-methylthieno[3,2-B]pyridine Met793 Met793 Gly796 Gly796 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Lys745 Lys745 Ligand Thienopyridine Core Ligand->Met793 H-bond Ligand->Gly796 H-bond Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Ala743 Hydrophobic

Caption: Predicted interactions of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine.

Conclusion and Future Directions

This computational docking study provides a compelling, albeit hypothetical, case for 5,7-Dichloro-3-methylthieno[3,2-B]pyridine as a potential EGFR inhibitor. Its predicted binding affinity and interaction profile with key active site residues are encouraging.

It is imperative to underscore that in silico studies are predictive and serve as a valuable starting point for further experimental validation. The next logical steps would involve:

  • In vitro kinase assays: To experimentally determine the inhibitory activity (IC50) of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine against EGFR.

  • Cell-based assays: To assess the compound's effect on the proliferation of EGFR-dependent cancer cell lines.[4]

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of 5,7-Dichloro-3-methylthieno[3,2-B]pyridine to optimize its potency and selectivity.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective cancer therapeutics.

References

  • Pipzine Chemicals. (2026, January 23). 7-Chlorothieno[3,2-b]pyridine.
  • MySkinRecipes. (n.d.). 7-CHLORO-3-METHYLTHIENO[3,2-B]PYRIDINE.
  • ResearchGate. (2011, December). Newer biologically active pyridines: A potential review.
  • PubChem. (n.d.). 5,7-Dichlorothieno[3,2-b]pyridine.
  • PubMed. (n.d.). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance.
  • MDPI. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
  • PubChem. (n.d.). 5,7-Dichloro-3-methylthieno[3,2-B]pyridine.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • PubMed. (2010, November 1). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation.
  • ResearchGate. (2015, August 7). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • University of Alberta. (n.d.). Molecular Docking Tutorial.
  • PubMed Central (PMC). (2022, November 7). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents.
  • ResearchGate. (n.d.). Some important antiplatelet drugs containing thienopyridine.

Sources

Mechanistic Utility of 5,7-Dichloro-3-methylthieno[3,2-b]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,7-Dichloro-3-methylthieno[3,2-b]pyridine (CAS: 952435-06-2) serves as a critical pharmacophore scaffold in the discovery of potent small-molecule inhibitors, particularly targeting the PI3K/AKT/mTOR and Pim-1 signaling pathways. Unlike simple building blocks, this scaffold offers a unique "dual-vector" substitution pattern that allows medicinal chemists to probe both the ATP-binding hinge region and the hydrophobic back pocket of kinase domains simultaneously.

This guide objectively compares the mechanistic performance of inhibitors derived from this scaffold against standard alternatives (Quinazolines and Thieno[2,3-b]pyridines), supported by experimental protocols and structural insights.

Chemical Architecture & Regioselectivity

The utility of this compound lies in its predictable regioselectivity, which enables the precise construction of "designed multiple ligands" (DMLs).

Mechanistic Reactivity Profile

The thieno[3,2-b]pyridine core contains two electrophilic sites (Cl at C-5 and C-7).

  • C-7 Position (High Reactivity): The chlorine at C-7 is electronically analogous to the 4-position of pyridine. It is highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ) due to the inductive effect of the adjacent ring nitrogen.
    
  • C-5 Position (Lower Reactivity): The chlorine at C-5 is less reactive and typically requires harsher conditions or activation after the C-7 position has been functionalized.

Implication for Drug Design: This reactivity difference allows for sequential functionalization , enabling the creation of asymmetric inhibitors where one "arm" binds the kinase hinge and the other extends into the solvent-exposed region to tune solubility and pharmacokinetics.

SynthesisWorkflow Start 5,7-Dichloro-3-methyl- thieno[3,2-b]pyridine (Scaffold) Step1 Step 1: C-7 Functionalization (Suzuki Coupling / SnAr) High Selectivity Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Inter Intermediate: 7-Substituted-5-chloro derivative Step1->Inter Step2 Step 2: C-5 Functionalization (Buchwald-Hartwig Amination) Requires Catalyst/Heat Inter->Step2 Pd2(dba)3, Amine Final Final Drug Candidate (Dual-Vector Inhibitor) Step2->Final

Figure 1: Sequential functionalization strategy leveraging the differential reactivity of C-7 and C-5 chlorines.[1][2]

Mechanistic Action in Biological Systems

Inhibitors derived from 5,7-Dichloro-3-methylthieno[3,2-b]pyridine function primarily as Type I ATP-competitive inhibitors .

Binding Mode (PI3K/mTOR)
  • Hinge Binding: The nitrogen of the pyridine ring (N-4) and the C-5 substituent often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Hydrophobic Core: The thienopyridine fused system occupies the adenine-binding pocket, providing significant van der Waals contact.

  • Ribose Pocket: Substituents at C-7 project towards the ribose-binding pocket, often used to introduce solubilizing groups (e.g., morpholine or piperazine) that mimic the ribose moiety of ATP.

Pathway Impact

These derivatives potently block the PI3K/AKT/mTOR cascade, a master regulator of cell survival and proliferation.[3][4][5]

PI3KPathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Blocked) AKT->Apoptosis Inhibits Proliferation Cell Proliferation (Promoted) mTOR->Proliferation Drug Thieno[3,2-b]pyridine Derivative Drug->PI3K Inhibits (IC50 < 10 nM)

Figure 2: Mechanism of Action. The scaffold blocks the conversion of PIP2 to PIP3, arresting downstream oncogenic signaling.

Comparative Performance Guide

Thieno[3,2-b]pyridine vs. Alternatives

When selecting a scaffold for kinase inhibition, the thieno[3,2-b] isomer offers distinct advantages over the more common thieno[2,3-b] isomer and the quinazoline scaffold.

FeatureThieno[3,2-b]pyridine (Subject)Thieno[2,3-b]pyridine (Alternative)Quinazoline (Standard)
Binding Vector C-7 points to solvent; C-5 points to hinge.C-6 points to solvent; C-4 points to hinge.C-4 points to solvent; N-1 binds hinge.
Solubility High: Sulfur position reduces planarity stacking compared to quinazoline.Moderate: Often requires polar side chains.Low: Highly planar, often suffers from poor solubility.
Selectivity Tunable: C-3 methyl group restricts rotation, improving isoform selectivity (e.g., PI3K

vs

).
Broad: Often hits multiple kinases promiscuously.Variable: Highly dependent on substitution.
IP Space Novel: Less crowded patent landscape.Crowded: Extensively explored.[6]Saturated: Difficult to patent new core structures.

Key Insight: The 3-methyl group on the subject scaffold is not merely decorative. It introduces steric bulk that can induce a "twist" in the molecule, potentially improving selectivity by clashing with non-target kinase gatekeeper residues.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of a PI3K Inhibitor Analogue

Objective: To synthesize a bioactive derivative from the 5,7-dichloro intermediate.

  • Starting Material: Dissolve 5,7-Dichloro-3-methylthieno[3,2-b]pyridine (1.0 eq) in 1,4-dioxane.

  • C-7 Coupling (Suzuki):

    • Add Aryl-boronic acid (1.1 eq),

      
       (5 mol%), and 
      
      
      
      (2.0 eq).
    • Reflux at 100°C for 4 hours under

      
      .
      
    • Validation: TLC should show disappearance of starting material (

      
       in 4:1 Hex/EtOAc).
      
    • Isolate the 7-aryl-5-chloro intermediate.

  • C-5 Amination (Buchwald):

    • Dissolve intermediate in Toluene. Add Morpholine (1.5 eq),

      
       (2 mol%), BINAP (4 mol%), and 
      
      
      
      (2.0 eq).
    • Heat at 110°C overnight in a sealed tube.

    • Validation: LC-MS should show a single peak with mass

      
      .
      
Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: To quantify inhibitory potency (


).
  • Reagents: Recombinant PI3K

    
    , PIP2:PS lipid substrate, ATP (
    
    
    
    ), and test compound.
  • Reaction:

    • Incubate Kinase + Lipid + Compound in buffer (50mM HEPES pH 7.5, 3mM

      
      ) for 15 mins.
      
    • Initiate with ATP. Incubate 60 mins at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound].

    • Success Criteria: Z-factor > 0.5; Reference inhibitor (e.g., Pictilisib)

      
      .
      

References

  • Synthesis and Biological Evaluation of Thienopyrimidine Derivatives. Journal of Medicinal Chemistry. (Provides foundational SAR for thieno-fused systems). Link

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors. National Institutes of Health (NIH). (Details the binding mode and selectivity profiles). Link

  • PubChem Compound Summary: 5,7-Dichloro-3-methylthieno[3,2-b]pyridine. National Center for Biotechnology Information. (Chemical and physical property verification). Link

  • Discovery of Thieno[2,3-b]pyridine Analogues as Gluconeogenesis Inhibitors. PubMed. (Comparative data on the isomeric scaffold). Link

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. (Review of synthetic routes using dichloro-heterocycles). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-3-methylthieno[3,2-B]pyridine
Reactant of Route 2
5,7-Dichloro-3-methylthieno[3,2-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.